4-Chloro-8-methylquinolin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) |
InChI Key |
LIKQTOQMZQQNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Synthesis of 4-Chloro-8-methylquinolin-2-ol: A Senior Application Scientist’s Guide
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, quinoline derivatives serve as privileged scaffolds. Among these, 4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3) stands out as a highly versatile bifunctional intermediate[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a precisely engineered building block. The orthogonal reactivity of its C2-hydroxyl/carbonyl group and its C4-chloride allows for highly selective, sequential functionalization.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic methodology for this compound, designed to empower researchers in drug discovery and molecular design.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties and structural behavior of this compound is critical for predicting its solubility, reactivity, and interaction with biological targets.
Tautomerism: Lactim vs. Lactam
A defining characteristic of 2-hydroxyquinolines is their ability to undergo lactim-lactam tautomerization. In the solid state and in polar solvents, this compound predominantly exists in its lactam form: 4-chloro-8-methylquinolin-2(1H)-one [2].
This tautomeric equilibrium dictates the molecule's reactivity profile. The lactam form provides a nucleophilic nitrogen (N1) and an electrophilic carbon (C4) activated by the adjacent chloride, while the C8-methyl group introduces localized lipophilicity and steric shielding, which can restrict rotation in downstream cross-coupling products (a critical factor in designing kinase inhibitors).
Caption: Tautomeric equilibrium of this compound highlighting the favored lactam state.
Quantitative Data Summary
To facilitate compound handling and assay design, the core physicochemical parameters are summarized below.
| Property | Value / Description |
| IUPAC Name | 4-chloro-8-methyl-1H-quinolin-2-one |
| CAS Number | 113226-20-3[1] |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Calculated LogP | ~3.8 (Lactim) / ~2.5 (Lactam)[3] |
| Hydrogen Bond Donors | 1 (NH or OH) |
| Hydrogen Bond Acceptors | 1 (C=O or N) |
| Topological Polar Surface Area | 48.4 Ų[3] |
Mechanistic Synthetic Workflow
The synthesis of 4-chloro-2-quinolones is a masterclass in regiocontrol. Direct chlorination of 4-hydroxy-2-quinolones often yields mixtures. Therefore, the industry-standard approach utilizes a three-phase sequence: Cyclocondensation, Global Chlorination, and Regioselective Hydrolysis[4].
Phase 1: Cyclocondensation
The synthesis begins with the reaction of o-toluidine and diethyl malonate. At elevated temperatures (approx. 200 °C), an initial amidation occurs, followed by an intramolecular Knorr-type cyclization to yield 4-hydroxy-8-methylquinolin-2(1H)-one[2].
Phase 2: Global Chlorination (The "Why")
Treatment of the intermediate with Phosphoryl chloride (POCl₃) drives the formation of 2,4-dichloro-8-methylquinoline. Why POCl₃? POCl₃ acts as both solvent and electrophilic activator. It converts the tautomeric oxygen atoms into highly reactive phosphorodichloridate leaving groups. Subsequent nucleophilic aromatic substitution (SₙAr) by in situ generated chloride ions yields the dichloro-intermediate[5].
Phase 3: Regioselective Hydrolysis (The "Causality")
The crux of the synthesis is the selective hydrolysis of the C2-chloride over the C4-chloride. Why does C2 hydrolyze preferentially? The C2 position is directly adjacent to the quinoline nitrogen. Under acidic conditions (aqueous acetic acid), the nitrogen is protonated, rendering C2 highly electrophilic. Water attacks C2, forming a tetrahedral intermediate stabilized by the adjacent heteroatom. Expulsion of the chloride ion is thermodynamically driven by the formation of the stable lactam core[4]. The C4 position lacks this direct alpha-heteroatom stabilization and remains intact.
Caption: Three-phase synthetic workflow demonstrating regioselective control to yield the target compound.
Validated Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to verify success before proceeding to the next step.
Protocol: Synthesis of this compound
Step A: Preparation of 2,4-Dichloro-8-methylquinoline
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.
-
Reaction: Suspend 4-hydroxy-8-methylquinolin-2(1H)-one (10.0 g, 57.1 mmol) in neat POCl₃ (50 mL). Expert Tip: Add 0.5 mL of N,N-dimethylformamide (DMF) as a catalyst to form the Vilsmeier-Haack active complex, accelerating the SₙAr displacement[5].
-
Heating: Heat the mixture to gentle reflux (100–105 °C) for 4 hours. The suspension will gradually become a homogeneous dark solution.
-
IPC Validation: Quench a 50 µL aliquot in ice water, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.1) should be completely consumed, replaced by a highly non-polar UV-active spot (R_f ~ 0.8).
-
Workup: Cool to room temperature. Carefully pour the mixture over crushed ice (500 g) with vigorous stirring. Neutralize slowly with aqueous NaOH (20%) to pH 7. Extract with Dichloromethane (3 × 150 mL), dry over MgSO₄, and concentrate in vacuo to yield the dichloro-intermediate as an off-white solid.
Step B: Regioselective Hydrolysis
-
Setup: Transfer the crude 2,4-dichloro-8-methylquinoline into a 250 mL flask.
-
Reaction: Add a mixture of Glacial Acetic Acid (60 mL) and Deionized Water (20 mL).
-
Heating: Heat the solution to 100 °C for 12 hours. Causality Note: Strict temperature control is vital. Exceeding 110 °C or extending the time beyond 18 hours risks hydrolyzing the C4-chloride, reverting the molecule to the 2,4-diol[4].
-
IPC Validation: LC-MS analysis of the reaction mixture should show a dominant peak at m/z 194.0 [M+H]⁺ with the characteristic 3:1 isotopic pattern of a single chlorine atom.
-
Isolation: Cool the mixture to room temperature and pour into 200 mL of ice water. The product will precipitate as a solid. Filter under vacuum, wash extensively with cold water, and dry in a vacuum oven at 50 °C.
-
Final Validation: ¹H NMR (DMSO-d₆) should reveal a broad singlet at ~11.8 ppm (NH, lactam), a sharp singlet at ~6.5 ppm (C3-H), and a singlet at ~2.4 ppm (C8-CH₃).
Downstream Applications in Drug Development
The strategic value of this compound lies in its orthogonal reactivity, making it a cornerstone for library synthesis in medicinal chemistry:
-
C4-Functionalization: The C4-chloride is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid introduction of aryl, heteroaryl, or amine substituents, which are critical for interacting with the hinge region of kinase targets.
-
N1/O2-Derivatization: The lactam nitrogen can be selectively alkylated using standard bases (e.g., K₂CO₃, NaH) and alkyl halides, enabling the tuning of the molecule's ADME properties (Absorption, Distribution, Metabolism, and Excretion) without interfering with the C4 vector.
By mastering the synthesis and reactivity of this intermediate, drug development professionals can rapidly iterate through structure-activity relationship (SAR) campaigns with high efficiency and predictability.
References
- Benchchem. "this compound (CAS 113226-20-3) Product Information". Benchchem.
- Molaid. "(4-chloro-8-methylquinolin-2-yloxy)-acetic acid ethyl ester - CAS 1380598-35-5". Molaid Chemical Database.
- MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". Organics.
- Thieme Connect. "Product Class 4: Quinolinones and Related Systems". Science of Synthesis.
- University of Pardubice / Wiley. "Reaction of Some 2-Quinolone Derivatives with Phosphoryl Chloride". Journal of Heterocyclic Chemistry.
Sources
Thermodynamic Solubility Profiling of 4-Chloro-8-methylquinolin-2-ol in Organic Solvents: A Preformulation Guide
Prepared by: Senior Application Scientist, Preformulation & Physicochemical Characterization
Executive Summary
Understanding the solubility profile of 4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3) is a critical prerequisite for its successful application as an intermediate in medicinal chemistry and anticancer drug development[1]. Because solubility dictates reaction kinetics, purification efficiency, and downstream formulation viability, empirical data must be grounded in robust physical chemistry. This whitepaper provides an in-depth, self-validating methodological framework for determining and optimizing the solubility of this halogenated quinoline derivative across various organic solvents.
Physicochemical Profiling & Causality of Solvation
To predict and manipulate solubility, we must first understand the causality behind the molecule's solid-state interactions. This compound exhibits lactim-lactam tautomerism, existing in equilibrium with 4-chloro-8-methyl-1H-quinolin-2-one [1].
This tautomeric shift fundamentally alters the molecule's hydrogen-bonding network. The lactam form presents a strong hydrogen-bond donor (N-H) and acceptor (C=O), which significantly increases the crystal lattice energy. To dissolve the compound, the solvent must provide a lower energy state than the crystal lattice.
Hansen Solubility Parameters (HSP)
We apply Hansen Solubility Parameters (HSP) to model this solvation behavior[2]. The total cohesive energy density of the solvent must closely match that of the solute across three dimensions:
-
Dispersion forces (
): High for this molecule due to the aromatic quinoline core and the polarizable chlorine atom. -
Polar interactions (
): Moderate to high, driven by the electron-withdrawing chlorine and the hydroxyl/carbonyl group. -
Hydrogen bonding (
): High, dictated by the tautomeric -OH or -NH/C=O moieties.
Solvents that minimize the interaction radius (
Fig 1. Solvent selection logic utilizing Hansen Solubility Parameters (HSP).
The Self-Validating Experimental Protocol: Shake-Flask Method
While computational HSP screening provides a predictive baseline, empirical validation is mandatory. The saturation shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[3].
As an Application Scientist, I mandate a self-validating workflow . A common pitfall in solubility determination is the failure to recognize polymorphic transformations or solvate formation during the equilibration phase. If the solid state changes, the measured solubility no longer applies to the original API.
Step-by-Step Methodology
-
Excess Solute Addition: Add an excess amount of this compound (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
-
Thermodynamic Equilibration: Agitate the suspension vigorously at a constant temperature (typically 25°C for storage profiling or 37°C for biological relevance) for 24 hours[3]. Causality: 24 hours is required to overcome the kinetic dissolution rate and ensure the system has reached a true thermodynamic plateau.
-
Phase Separation: Centrifuge the samples isothermally (e.g., 10,000 rpm for 15 minutes) rather than filtering. Causality: Highly lipophilic quinoline derivatives can adsorb onto standard membrane filters (like PTFE or Nylon), leading to artificially low concentration readings in the filtrate.
-
Solid-State Validation (Critical Step): Harvest the residual undissolved solid at the bottom of the vial and analyze it via Powder X-Ray Diffraction (PXRD)[3]. Causality: This proves that the crystal lattice of the this compound has not transitioned into a different polymorph or formed a pseudo-polymorph (solvate) with the organic solvent.
-
Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV[4].
Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.
Quantitative Data: Organic Solvent Solubility Profile
Based on the physicochemical properties of the quinoline scaffold and empirical trends for similar halogenated intermediates, the following table summarizes the solubility behavior of this compound across standard organic solvents.
| Solvent Classification | Specific Solvent | Dielectric Constant (ε) | Expected Solubility Range (mg/mL at 25°C) | Solvation Mechanism / Causality |
| Polar Aprotic | DMSO | 46.7 | > 50.0 (High) | Exceptional H-bond acceptor; disrupts the lactam N-H lattice network. |
| Polar Aprotic | DMF | 36.7 | > 40.0 (High) | Strong dipole-dipole interactions; excellent match for |
| Polar Protic | Methanol | 32.7 | 10.0 - 15.0 (Moderate) | Acts as both H-bond donor and acceptor; good affinity for the -OH tautomer. |
| Halogenated | Dichloromethane | 8.9 | 15.0 - 20.0 (Moderate) | High dispersion force ( |
| Polar Aprotic | Acetonitrile | 37.5 | 2.0 - 5.0 (Low-Mod) | Moderate polarity but lacks strong H-bond donor capacity to break the crystal lattice. |
| Non-Polar | n-Heptane | 1.9 | < 0.1 (Poor) | Severe HSP mismatch; unable to overcome the high cohesive energy of the solute. |
Analytical Quantification Parameters
To ensure high-fidelity data during the quantification step (Step 4a), High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is utilized[4].
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Acetonitrile and Water (typically 70:30 v/v) to ensure rapid elution of the lipophilic quinoline core[4].
-
Detection Wavelength (λ): 210 nm to 254 nm. The conjugated
-system of the quinoline ring provides strong chromophoric absorption in this UV range[4]. -
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 30.0 ± 1.0°C to ensure reproducible retention times[4].
By adhering to this rigorously structured, causality-driven approach, researchers can confidently map the solubility landscape of this compound, ensuring that downstream synthetic and formulation processes are built on an unshakeable thermodynamic foundation.
References
-
Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]
-
Title: Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method Source: Mediterranean Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Hansen Solubility Parameters: A User's Handbook (2nd Edition) Source: ResearchGate URL: [Link]
Sources
An In-depth Technical Guide on the Tautomerism of 4-Chloro-8-methylquinolin-2-ol and its Lactam Form, 4-Chloro-8-methylquinolin-2(1H)-one
Abstract
The tautomeric equilibrium between the lactam and lactim forms of heterocyclic compounds is a critical consideration in drug discovery and development, profoundly influencing molecular properties such as solubility, receptor binding, and metabolic stability. This technical guide provides a comprehensive examination of the tautomerism exhibited by 4-Chloro-8-methylquinolin-2-ol (the lactim form) and 4-Chloro-8-methylquinolin-2(1H)-one, also known as 4-Chloro-8-methylcarbostyril (the lactam form). We will delve into the fundamental principles governing this equilibrium, the structural and electronic factors that dictate the predominance of one tautomer, and the advanced analytical and computational methodologies required for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical phenomenon.
Introduction: The Significance of Tautomerism in Heterocyclic Chemistry
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry.[1] A particularly important class of tautomerism is the lactam-lactim equilibrium, a special case of amide-imidol tautomerism, which is prevalent in many heterocyclic systems.[2] The interconversion between a lactam (a cyclic amide) and a lactim (a cyclic imidic acid) involves the migration of a proton between the nitrogen and oxygen atoms. This seemingly subtle structural change can have significant consequences for a molecule's physicochemical and biological properties, making a thorough understanding of the tautomeric preference essential for rational drug design.[3]
The quinolinone scaffold, a core structure in numerous pharmaceuticals, is a classic example of a system exhibiting lactam-lactim tautomerism.[4] The position of the equilibrium is sensitive to a variety of internal and external factors, including the nature and position of substituents, solvent polarity, temperature, and pH.[3][5][6]
This guide will focus on the specific case of this compound and its tautomer, 4-Chloro-8-methylquinolin-2(1H)-one. We will explore the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the tautomeric equilibrium and provide a detailed roadmap for its experimental and computational investigation.
The Tautomeric Equilibrium: this compound vs. 4-Chloro-8-methylquinolin-2(1H)-one
The tautomeric equilibrium for the title compound can be represented as follows:
Caption: Tautomeric equilibrium between the lactim and lactam forms.
Note: The DOT script above is a template. For a functional diagram, the IMG SRC would need to be replaced with actual image URLs of the chemical structures.
Based on extensive studies of similar 2-quinolinone systems, the equilibrium is expected to strongly favor the lactam form, 4-Chloro-8-methylquinolin-2(1H)-one.[7] The increased stability of the amide group within the cyclic system is a primary driving force for this preference.
Influence of Substituents
-
4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position is expected to influence the electron density of the quinolinone ring system. This can have a nuanced effect on the tautomeric equilibrium.
-
8-Methyl Group: The electron-donating methyl group at the 8-position will also modulate the electronic properties of the ring, potentially impacting the relative stability of the tautomers.
A comprehensive analysis requires a combination of spectroscopic and computational methods to definitively determine the position of the equilibrium.
Experimental Characterization of Tautomeric Equilibrium
A multi-faceted experimental approach is necessary to unambiguously characterize the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomerism in solution.[8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve the synthesized 4-Chloro-8-methylquinolin-2(1H)-one in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[8]
-
Spectral Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each solution.
-
Data Analysis:
-
In the ¹H NMR spectrum, the presence of a broad signal for the N-H proton is indicative of the lactam form, while a sharper signal for an O-H proton would suggest the lactim form.[10]
-
In the ¹³C NMR spectrum, a downfield signal for the C2 carbonyl carbon (typically >160 ppm) is a key indicator of the lactam tautomer.[10][11] The absence of this signal and the appearance of a C2 signal more characteristic of an aromatic carbon bearing an -OH group would point to the lactim form.
-
Quantitative analysis of the tautomeric ratio can be achieved by integrating the signals corresponding to unique protons or carbons of each tautomer.[8]
-
| Tautomer | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Lactam | N-H: ~11-12 | C=O: ~162 |
| Aromatic C-H: ~6.5-8.0 | Aromatic C: ~115-140 | |
| CH₃: ~2.4 | CH₃: ~18 | |
| Lactim | O-H: ~9-10 | C-OH: ~158 |
| Aromatic C-H: ~6.8-8.2 | Aromatic C: ~110-145 | |
| CH₃: ~2.5 | CH₃: ~19 | |
| Caption: Predicted NMR chemical shifts for the tautomers of 4-Chloro-8-methyl-2-hydroxyquinoline. These are guide values and will vary with experimental conditions.[12] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups, particularly the carbonyl (C=O) group characteristic of the lactam tautomer.[10]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed in the solid state (e.g., using an ATR accessory or as a KBr pellet) or in solution.[10]
-
Spectrum Acquisition: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.
-
Data Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the lactam tautomer.[10] Conversely, the absence of this strong band and the presence of a broad O-H stretching band would suggest the lactim form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The lactam and lactim forms possess different chromophores and are expected to exhibit distinct UV-Vis absorption spectra.[8]
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Analyze changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity. The presence of an isosbestic point in the spectra when varying solvent composition can provide strong evidence for a two-component equilibrium.[8]
Caption: Experimental and computational workflow for tautomer analysis.
Computational Chemistry: A Predictive and Corroborative Tool
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[4]
Computational Protocol:
-
Structure Building: Construct 3D models of both the lactam and lactim tautomers using molecular modeling software.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4] Calculations should be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM).
-
Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to determine their relative stabilities and the theoretical equilibrium constant (K_T).
-
Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational frequencies to aid in the assignment of experimental spectra.[4]
| Parameter | Lactam Form | Lactim Form |
| Relative Energy (Gas Phase) | Lower (More Stable) | Higher (Less Stable) |
| Relative Energy (Polar Solvent) | Significantly Lower | Significantly Higher |
| Calculated IR C=O Stretch (cm⁻¹) | ~1660 | Absent |
| Calculated ¹³C NMR δ (C=O) (ppm) | ~162 | Absent |
| Caption: Expected trends from computational analysis of the tautomers. |
Conclusion and Implications for Drug Development
The tautomeric landscape of a drug candidate is a critical determinant of its pharmacological profile. For this compound and its corresponding lactam, a comprehensive analysis combining advanced spectroscopic techniques and robust computational modeling is essential. The evidence from analogous systems strongly suggests that the lactam form, 4-Chloro-8-methylquinolin-2(1H)-one, will be the predominant, if not exclusive, tautomer in both solid and solution phases.
A definitive understanding of this equilibrium allows drug development professionals to:
-
Predict Physicochemical Properties: Accurately forecast solubility, lipophilicity, and pKa.
-
Optimize Receptor Interactions: The distinct hydrogen bonding patterns of the lactam and lactim forms will dictate their binding to biological targets.
-
Anticipate Metabolic Pathways: The predominant tautomer will influence the molecule's susceptibility to metabolic enzymes.
By rigorously characterizing the tautomeric behavior of such compounds, researchers can make more informed decisions in the design and optimization of novel therapeutics.
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- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. (n.d.). Semantic Scholar.
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- 4-Chloro-8-fluoro-2-methylquinoline. (n.d.). Sigma-Aldrich.
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- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Pharmacological Potential of 8-Methylquinolin-2-ol Derivatives
An in-depth technical guide by a Senior Application Scientist
Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this vast family, quinolin-2(1H)-one (carbostyril) derivatives have emerged as particularly promising candidates for drug development. This technical guide provides an in-depth exploration of the pharmacological potential of a specific, yet underexplored subclass: 8-methylquinolin-2-ol derivatives. We will delve into the synthetic strategies for accessing this core, analyze its diverse pharmacological activities—ranging from anticancer to neuroprotective—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to guide future research and development in this exciting area.
Chapter 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry
Introduction to Quinoline and its Derivatives
Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a fundamental building block in the design of synthetic drugs.[2] Its structural versatility allows for modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[1] This has led to the development of numerous FDA-approved drugs based on the quinoline scaffold. The diverse pharmacological activities attributed to quinoline derivatives include anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4]
The Quinolin-2-one (Carbostyril) Core: Chemical Properties and Biological Significance
The quinolin-2-one, or carbostyril, scaffold is a key variant of the quinoline ring system. It exists in a tautomeric equilibrium with its 2-hydroxyquinoline form, although the keto form (quinolin-2-one) generally predominates. This structural feature is crucial for its biological activity, providing hydrogen bond donor and acceptor capabilities that facilitate interactions with biological targets. N-alkylation of the 2-oxoquinoline core has been shown to yield compounds with significant cytotoxic activity, highlighting the importance of this structural motif in anticancer drug design.[5]
The Role of the 8-Methyl Group: A Strategic Modification
The substitution at the 8-position of the quinoline ring significantly influences the molecule's properties. The well-studied 8-hydroxyquinoline derivatives, for instance, are potent metal chelators, a property linked to their broad biological activities, including antimicrobial and anticancer effects.[6][7][8] By replacing the hydroxyl group with a methyl group, the molecule's lipophilicity is increased, which can enhance membrane permeability and alter target engagement. The 8-methyl group also provides a steric and electronic influence that can modulate the binding affinity and selectivity for specific biological targets.
Chapter 2: Synthesis of 8-Methylquinolin-2-ol Derivatives
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 8-methylquinolin-2-ol derivatives can be approached through several established methods for quinoline synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key synthetic routes include:
-
Skraup-Doebner-von Miller Reaction: This is a classic method involving the reaction of an aniline (in this case, m-toluidine) with an α,β-unsaturated carbonyl compound. While effective, it can sometimes lead to mixtures of regioisomers.[9]
-
Friedländer Annulation: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method offers better regiocontrol.
-
From Pre-functionalized Quinolines: A common and versatile approach involves the synthesis of a substituted quinoline, such as 4-chloro-8-methylquinolin-2(1H)-one, which can then undergo further nucleophilic substitution reactions to generate a library of derivatives.[10][11]
Below is a diagram illustrating a general synthetic workflow starting from 4-hydroxy-8-methylquinolin-2(1H)-one.
Caption: Synthetic workflow for 8-methylquinolin-2-ol derivatives.
Detailed Synthetic Protocol: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
This protocol is adapted from established methodologies and serves as a key step for creating a versatile intermediate for further derivatization.[10][11]
Step 1: Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one
-
To a stirred suspension of 4-hydroxy-8-methylquinolin-2(1H)-one (10 mmol) in phosphoryl chloride (20 mL), add phosphorus pentachloride (12 mmol) portion-wise.
-
Heat the reaction mixture under reflux for 3 hours.
-
Allow the mixture to cool to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-8-methylquinoline.
Step 2: Selective Hydrolysis to 4-chloro-8-methylquinolin-2(1H)-one
-
Dissolve the crude 2,4-dichloro-8-methylquinoline from the previous step in a mixture of glacial acetic acid (30 mL) and concentrated hydrochloric acid (10 mL).
-
Heat the solution under reflux for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water until neutral, and dried.
-
Recrystallize the crude product from ethanol to afford pure 4-chloro-8-methylquinolin-2(1H)-one.
Characterization and Purification Techniques
-
Purification: Column chromatography (silica gel) and recrystallization are standard methods for purifying the synthesized derivatives.
-
Characterization: The structure and purity of the compounds are confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.[10][11]
Chapter 3: Anticancer Potential of 8-Methylquinolin-2-ol Derivatives
Quinoline derivatives are a significant class of anticancer agents, with several compounds in clinical use and many more under development.[2][5] Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell proliferation and survival.[2]
Mechanisms of Action
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based drugs exert their cytotoxic effects by inserting themselves between the base pairs of DNA, interfering with DNA replication and transcription.[3][5] They can also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[2][3]
-
Kinase Inhibition: Several quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, inhibition of Pim-1 kinase and Src kinase by quinoline compounds has been shown to block pro-survival signaling pathways in cancer cells.[3]
-
Induction of Apoptosis: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Certain quinoline derivatives have been shown to trigger apoptosis through pathways such as the p53/Bax-dependent mechanism.[12]
The following diagram illustrates the p53-mediated apoptotic pathway that can be activated by quinoline derivatives.
Caption: p53/Bax-dependent apoptotic pathway.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 8-methylquinolin-2-ol derivatives are limited, we can extrapolate from related quinoline scaffolds:
-
Position 4: Substitution at the 4-position with amino side chains often enhances antiproliferative activity.[12]
-
Position 7: Bulky alkoxy substituents at the 7-position can be beneficial for cytotoxic effects.[12]
-
Position 8: The presence of an 8-hydroxy group is often favorable, suggesting that the electronic properties at this position are important. The 8-methyl group, being an electron-donating group, will alter the electronic distribution of the ring system and may influence target binding.
Preclinical Evaluation Protocols
Protocol 3.3.1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-methylquinolin-2-ol derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example Cytotoxicity Data for Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 10g | Various | < 1.0 | [12] |
| Compound 56 | HCT-116 | 0.07 | [5] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 µg/mL | [15] |
| ClQ-Pt | T-24 | 5.02 | [16] |
Note: This table presents data for related quinoline derivatives to illustrate typical potency ranges.
Chapter 4: Antimicrobial and Antifungal Activities
The 8-hydroxyquinoline scaffold is well-known for its potent antimicrobial and antifungal properties, which are often attributed to its ability to chelate metal ions essential for microbial growth.[6][8][17][18] While 8-methylquinolin-2-ol lacks the 8-hydroxyl group for chelation, the quinoline core itself possesses inherent antimicrobial activity.
Potential Mechanisms of Action
-
Disruption of Cell Membrane: The lipophilic nature of the quinoline ring can facilitate its insertion into the bacterial cell membrane, leading to a loss of membrane integrity and cell death.
-
Enzyme Inhibition: Quinoline derivatives can inhibit essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
-
Biofilm Inhibition: Some quinoline derivatives have shown the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Prepare Bacterial/Fungal Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[20]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Chapter 5: Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Quinoline derivatives have demonstrated significant anti-inflammatory activities.[21][22]
Modulation of Inflammatory Pathways
-
Inhibition of Pro-inflammatory Mediators: Certain quinoline derivatives can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[23]
-
Targeting TLR4 Signaling: Some 8-quinolinesulfonamide derivatives have been shown to act as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, thereby blocking the activation of downstream signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[23]
Below is a workflow for assessing the anti-inflammatory activity of 8-methylquinolin-2-ol derivatives.
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijmphs.com [ijmphs.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Activity of 8-Quinolinol, Its Salts with Salicylic Acid and 3-Hydroxy-2-Naphthoic Acid, and the Respective Copper (II) Chelates in Liquid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.polyu.edu.hk [research.polyu.edu.hk]
- 21. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Profiling and Stability of 4-Chloro-Substituted Quinolines: A Technical Guide for Drug Development
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial drugs, antibacterial agents, and advanced active pharmaceutical ingredients (APIs). Within this class, 4-chloro-substituted quinolines are critical intermediates. The chlorine atom at the C4 position provides a highly reactive site for nucleophilic substitution, making these compounds indispensable for organic synthesis.
However, the thermal properties of these derivatives—specifically their melting points and thermal degradation profiles—vary drastically based on secondary substitutions. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural determinants of thermal stability in 4-chloroquinolines. By understanding the causality behind their physical states, drug development professionals can optimize formulation strategies, ensure shelf-life stability, and design robust thermal analysis workflows.
Structural Determinants of Thermal Behavior
The melting point of an organic molecule is a macroscopic manifestation of its microscopic crystal lattice energy, which is dictated by molecular symmetry, polarizability, and intermolecular forces (e.g., hydrogen bonding,
The Anomaly of 4-Chloroquinoline
Unsubstituted quinoline is a liquid at room temperature (melting point ~ -15 °C). The introduction of a single chlorine atom at the C4 position yields 4-chloroquinoline , which exhibits a surprisingly low melting point of 28–32 °C[1]. Causality: The single halogen substitution creates an asymmetric dipole across the planar aromatic ring. This asymmetry hinders the molecule's ability to pack tightly into a highly ordered crystal lattice. Consequently, the weak van der Waals forces are easily overcome by ambient thermal energy, causing the compound to exist as a low-melting solid or even a liquid at slightly elevated room temperatures [2][2].
The Stabilizing Effect of Secondary Halogenation
In stark contrast, 4,7-dichloroquinoline boasts a significantly higher melting point of 81–87 °C[3].
Causality: The addition of a second chlorine atom at the C7 position increases the overall molecular weight and electron density. More importantly, it restores a degree of structural symmetry. The dual halogen atoms facilitate stronger intermolecular halogen bonding and enhance
Impact of chloro-substitutions on quinoline crystal lattice energy and melting point.
Quantitative Thermal Data Summary
To aid in formulation and processing decisions, the quantitative thermal properties of the primary 4-chloro-substituted quinolines are summarized below.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Physical State at 20 °C |
| 4-Chloroquinoline | 611-35-8 | 28–32 | 260–261 | White to yellow solid/liquid |
| 4,7-Dichloroquinoline | 86-98-6 | 81–87 | 148 (@ 10 mmHg) | Light brown/white powder |
Data aggregated from validated safety data sheets and chemical inventories[1][3][4][5].
Analytical Methodologies: DSC and TGA Workflows
To accurately profile the thermal stability of quinoline derivatives, a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory [6][6].
Workflow for thermal profiling and stability assessment of quinoline APIs.
Protocol 3.1: Differential Scanning Calorimetry (DSC)
Objective: Determine the melting onset (
Step-by-Step Methodology:
-
Calibration Check: Run a 5 mg Indium standard at 10 °C/min. Verify the melting onset is exactly 156.6 ± 0.2 °C.
-
Sample Preparation: Accurately weigh 5–10 mg of the quinoline derivative into a standard aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.
-
Atmosphere Control: Set the Nitrogen (
) purge gas flow rate to 50 mL/min. -
Thermal Programming:
-
For 4-Chloroquinoline: Equilibrate at 0 °C (crucial due to its ~28 °C MP), then heat to 100 °C at 5 °C/min.
-
For 4,7-Dichloroquinoline: Equilibrate at 25 °C, then heat to 150 °C at 5 °C/min.
-
-
Data Extraction: Integrate the area under the endothermic peak to calculate
(J/g) and record the extrapolated onset temperature.
Protocol 3.2: Thermogravimetric Analysis (TGA)
Objective: Quantify the thermal stability limit and map the degradation kinetics of the quinoline core. Causality & Self-Validation: TGA is highly sensitive to buoyancy effects and gas flow dynamics at elevated temperatures. To self-validate the mass loss curve, a baseline subtraction using an empty crucible is performed first. This guarantees that any recorded mass loss is strictly due to the volatilization or degradation of the sample, not instrumental drift [7][7].
Step-by-Step Methodology:
-
Baseline Correction: Run an empty alumina (
) crucible from 25 °C to 600 °C under an Argon or Nitrogen flow of 80 mL/min[6]. -
Sample Loading: Tare the crucible and carefully load 10–15 mg of the quinoline sample.
-
Thermal Programming: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Evolved Gas Analysis (Optional): Route the TGA exhaust into a joined quadrupole mass spectrometer (QMS) to detect the evolution of toxic decomposition gases, such as Hydrogen Chloride (HCl) and Nitrogen Oxides (
)[4][6]. -
Data Extraction: Determine the
(the temperature at which 5% mass loss occurs) to establish the upper limit of thermal stability for processing.
Stability Implications for Drug Formulation
The thermal properties of these compounds directly dictate their handling and formulation strategies:
-
Handling 4-Chloroquinoline: Because its melting point hovers around ambient room temperature (28–32 °C), it is highly susceptible to phase changes during mechanical stress (e.g., milling, blending) or transit [5][5]. It requires strict cold-chain logistics or immediate synthetic conversion into a higher-melting intermediate or salt form.
-
Handling 4,7-Dichloroquinoline: The robust thermal stability (MP > 80 °C) allows this compound to withstand the localized heat generated during standard solid-state pharmaceutical processing, such as high-shear wet granulation or tableting, without the risk of premature melting or degradation.
References
- NSR Laboratories.4-Chloro Quinoline (CAS 611-35-8) Physical Properties.
- BenchChem.
- Fisher Scientific.
- Apollo Scientific.
- ThermoFisher.
- MDPI.
- Sigma-Aldrich.4-Chloroquinoline | 611-35-8 Properties.
Sources
- 1. fishersci.at [fishersci.at]
- 2. nsrlaboratories.com [nsrlaboratories.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Chloroquinoline | 611-35-8 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Bioactivity and Synthetic Utility of 4-Chloro-8-methylquinolin-2-ol
The following technical guide details the bioactivity, synthetic utility, and medicinal chemistry applications of 4-chloro-8-methylquinolin-2-ol .
Executive Summary
This compound (often existing in its stable tautomeric form, 4-chloro-8-methylquinolin-2(1H)-one ) is a privileged scaffold in medicinal chemistry. Unlike fully substituted quinolines, this molecule serves as a bifunctional gateway : it possesses a reactive electrophilic center at C4 (chlorine) and a hydrogen-bond donor/acceptor motif at C2 (lactam).
The presence of the 8-methyl group distinguishes this scaffold from the unsubstituted parent quinoline. This substituent modulates lipophilicity (logP), restricts conformational rotation in receptor binding pockets, and sterically protects the N1 position, enhancing metabolic stability. This guide explores its role as a precursor for high-affinity antimicrobial, anticancer, and antimalarial agents.
Part 1: Chemical Identity & Structural Properties
The molecule exhibits lactam-lactim tautomerism. In solution and solid state, the 2-oxo (lactam) form predominates, making "quinolin-2(1H)-one" the more accurate descriptor for mechanistic discussions.
| Property | Specification |
| IUPAC Name | 4-chloro-8-methylquinolin-2(1H)-one |
| Tautomer | This compound |
| CAS Number | 18615-59-3 (Generic 4-chloro-8-methyl isomer class; specific registry varies by salt/tautomer) |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Key Reactivity | C4-Cl: Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).C2=O: Stable lactam; participates in H-bonding or can be activated to C2-Cl. |
Structural Visualization
The following diagram illustrates the core reactivity and tautomeric equilibrium.
Figure 1: Tautomeric equilibrium and reactivity hotspots of the scaffold.
Part 2: Validated Synthetic Protocol
To utilize this scaffold, one must often synthesize it from 2,4-dichloro-8-methylquinoline via selective hydrolysis. The C4-Cl is generally less reactive than C2-Cl in the dichloro- precursor, but under acidic conditions, the C2 position is selectively hydrolyzed to the thermodynamic lactam product.
Protocol: Selective Hydrolysis of 2,4-Dichloro-8-methylquinoline
Objective: Synthesis of 4-chloro-8-methylquinolin-2(1H)-one. Precursor: 2,4-Dichloro-8-methylquinoline (obtained via cyclization of 2-methylaniline with malonic acid/POCl₃).
Step-by-Step Methodology:
-
Reagents: Prepare a solution of 2,4-dichloro-8-methylquinoline (1.0 eq) in 70% aqueous Acetic Acid (v/v). Alternatively, dilute dichloroacetic acid can be used for faster kinetics.
-
Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (high R_f) should disappear, replaced by a lower R_f spot (lactam).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into ice-cold water (5x reaction volume) with vigorous stirring.
-
A white to off-white precipitate will form immediately.
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash the cake with copious water to remove acetic acid.
-
Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.
-
-
Validation:
-
Yield: Typically 75–85%.
-
Melting Point: >240°C (characteristic of high-melting quinolones).
-
Part 3: Medicinal Chemistry Applications & Bioactivity[1][2][3][4][5][6]
The biological value of this compound lies in its derivatization. The C4-chlorine atom acts as a leaving group, allowing the attachment of pharmacophores (amines, hydrazines, thiols) while retaining the 8-methyl-2-quinolone core which binds to DNA gyrase or intercalates into DNA.
Antimicrobial Activity (S_NAr with Amines)
Reaction with primary or secondary amines yields 4-aminoquinolin-2-ones .
-
Target: Bacterial DNA Gyrase and Topoisomerase IV.[1]
-
SAR Insight: The 8-methyl group enhances activity against Gram-positive bacteria (e.g., S. aureus) by increasing hydrophobic interaction in the binding pocket compared to the 8-H analog.
Key Data Point: Derivatives functionalized with piperazine or specific amino acid side chains at C4 have shown potent MIC values.
| Organism | Strain | Derivative Type | MIC (µg/mL) | Reference Standard |
| S. aureus | MRSA | 4-(piperazinyl)- | 2.0 – 4.0 | Ciprofloxacin (0.5–1.0) |
| M. tuberculosis | H37Rv | 4-(hydrazinyl)- | 6.25 – 12.5 | Isoniazid (0.2) |
| E. coli | ATCC 25922 | 4-(amino)- | 8.0 – 16.0 | Norfloxacin (1.0) |
Anticancer Activity (Hydrazinolysis)
Reaction with hydrazine hydrate yields 4-hydrazino-8-methylquinolin-2(1H)-one . This intermediate is often cyclized to form triazolo-quinolines or used directly.
-
Mechanism: Induction of apoptosis via mitochondrial pathways (ROS generation) and intercalation into DNA.
-
Selectivity: The 8-methyl derivatives often show higher selectivity for cancer cells (e.g., MCF-7, HeLa) over normal fibroblasts compared to 8-hydroxyquinoline derivatives, likely due to altered metal-chelating properties (the 8-Me blocks the N1-O8 chelation site found in 8-hydroxyquinolines, forcing a different mode of action).
Antimalarial Potential
Structurally analogous to chloroquine (which is a 4-aminoquinoline), the 2-oxo derivatives exhibit antimalarial activity, particularly when the C4 position is substituted with a diamine side chain (e.g., N',N'-diethyl-1,4-pentanediamine).
Part 4: Synthetic Utility & Pathway Visualization
The following Graphviz diagram maps the divergent synthesis capabilities starting from the this compound core.
Figure 2: Divergent synthetic pathways transforming the 4-chloro scaffold into bioactive libraries.
Part 5: Mechanism of Action (Molecular Level)
The bioactivity of derivatives stems from the planar quinoline ring's ability to intercalate between DNA base pairs.
-
DNA Intercalation: The flat, aromatic tricyclic system (once functionalized) slides between DNA base pairs. The 8-methyl group provides a steric anchor that can improve residence time in the DNA minor groove compared to unsubstituted analogs.
-
Gyrase Inhibition: In bacteria, the 4-substituent (often a basic amine) interacts with the GyrA subunit of DNA gyrase, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.
-
Apoptosis (Cancer): 4-hydrazino and fused triazole derivatives have been shown to disrupt mitochondrial membrane potential (
), leading to the release of cytochrome c and activation of Caspase-3.
References
-
Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. 2000. [Link]
-
Antitumor agents 187: synthesis and cytotoxicity of substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-one. Journal of Medicinal Chemistry. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Archives of Microbiology. 2023. [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates. ACS Omega. 2018. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules. 2024. [Link]
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 4-Chloro-8-methylquinolin-2-ol from 8-Methylaniline
Executive Summary
4-Chloro-8-methylquinolin-2-ol—which predominantly exists as its stable lactam tautomer, 4-chloro-8-methylquinolin-2(1H)-one—is a privileged scaffold in drug discovery and medicinal chemistry. It serves as a critical precursor for synthesizing complex, biologically active quinoline derivatives via nucleophilic substitution or cross-coupling at the C-4 position.
Direct, regioselective chlorination of quinoline-2,4-diols is kinetically unfavorable and often yields complex mixtures. To ensure high purity and scalability, this application note details a field-proven, three-step synthetic workflow: (1) Knorr-type condensation, (2) exhaustive chlorination, and (3) regioselective hydrolysis.
Mechanistic Rationale & Synthetic Strategy
Designing a self-validating synthetic route requires exploiting the inherent electronic properties of the quinoline ring.
-
Step 1: Condensation & Cyclization. The synthesis initiates with the thermal condensation of 8-methylaniline (o-toluidine) and diethyl malonate. The reaction first forms an intermediate ethyl malonanilate. Upon heating to 250 °C in a high-boiling solvent (e.g., Dowtherm A), intramolecular cyclization occurs to yield 4-hydroxy-8-methylquinolin-2(1H)-one.
-
Step 2: Exhaustive Chlorination. The intermediate exists predominantly in a highly stable bis-lactam/lactim tautomeric state. Using phosphorus oxychloride (POCl₃) alone often results in sluggish kinetics. The addition of phosphorus pentachloride (PCl₅) is critical; it acts as an aggressive chlorinating agent that rapidly converts the oxygen atoms into highly reactive chlorophosphite leaving groups, driving the exhaustive chlorination to 2,4-dichloro-8-methylquinoline 1.
-
Step 3: Regioselective Hydrolysis. The final step leverages the differential electrophilicity of the C-2 and C-4 positions. Under acidic conditions (dilute dichloroacetic acid), the quinoline nitrogen is protonated. This creates a powerful electron-withdrawing inductive effect that severely depletes electron density at the adjacent C-2 position. Consequently, water selectively attacks C-2. The subsequent elimination of HCl is thermodynamically driven by the formation of the highly stable lactam tautomer, leaving the C-4 chloride intact 2.
Reaction Pathway Visualization
Fig 1. Three-step synthetic pathway from 8-methylaniline to this compound.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Condensation: Add 8-methylaniline (1.0 eq, 100 mmol) and diethyl malonate (1.2 eq, 120 mmol). Heat the neat mixture to 150–160 °C.
-
In-Process Control (IPC) 1: Monitor the Dean-Stark trap. The reaction is complete when approximately 1 equivalent of ethanol (~5.8 mL) has been collected.
-
Cyclization: Cool the mixture to 100 °C and add 100 mL of Dowtherm A (or diphenyl ether). Increase the temperature to 250 °C for 4 hours to drive the cyclization, distilling off the remaining ethanol.
-
Workup: Cool the reaction to room temperature. Add 200 mL of petroleum ether to precipitate the product. Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under a vacuum.
-
Validation: Analyze via LC-MS. Look for the [M+H]⁺ peak at m/z 176.
Protocol B: Synthesis of 2,4-Dichloro-8-methylquinoline
Caution: POCl₃ and PCl₅ are highly corrosive and moisture-sensitive. Perform strictly in a fume hood.
-
Reagent Addition: Suspend 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq, 50 mmol) in POCl₃ (8.0 eq, 400 mmol). Carefully add solid PCl₅ (1.2 eq, 60 mmol) in portions.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3 to 4 hours. The suspension will gradually become a homogeneous dark solution.
-
IPC 2: Quench a 10 µL aliquot in ice water, extract with ethyl acetate, and check by TLC (Silica, 8:2 Hexane/EtOAc). The starting material spot (baseline) should completely disappear.
-
Workup: Cool to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring to quench excess chlorinating agents.
-
Neutralization: Adjust the aqueous mixture to pH 7–8 using concentrated aqueous ammonia. Extract with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation: Analyze via LC-MS. The mass spectrum must show a characteristic 9:6:1 isotopic cluster for the [M+H]⁺ peak at m/z 212 / 214 / 216, confirming the incorporation of two chlorine atoms.
Protocol C: Regioselective Hydrolysis to this compound
-
Hydrolysis: Suspend the crude 2,4-dichloro-8-methylquinoline (1.0 eq, 30 mmol) in 60 mL of dilute dichloroacetic acid (approx. 20% v/v in water).
-
Reaction: Heat the mixture to a gentle reflux (100–105 °C) for 12 to 18 hours.
-
IPC 3: Monitor the reaction via LC-MS. The disappearance of the m/z 212 cluster and the emergence of a new[M+H]⁺ peak at m/z 194 (with a 3:1 isotopic ratio indicating a single chlorine atom) validates the selective hydrolysis.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The target compound will precipitate as a crystalline solid due to its low solubility in cold aqueous acid.
-
Purification: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield pure this compound.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric parameters, thermal conditions, and expected yields to benchmark your synthesis.
| Step | Reaction Phase | Primary Reagents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Condensation & Cyclization | 8-Methylaniline, Diethyl malonate, Dowtherm A | 150 → 250 | 4 – 6 | 65 – 75% |
| 2 | Exhaustive Chlorination | POCl₃, PCl₅ | 110 (Reflux) | 3 – 4 | 80 – 85% |
| 3 | Regioselective Hydrolysis | Dilute Dichloroacetic Acid | 100 (Reflux) | 12 – 18 | 70 – 80% |
References
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules (MDPI). Available at:[Link]
-
2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online (PMC). Available at:[Link]
Sources
Application Note: Protocol for the Intramolecular Cyclization of N-(2-methylphenyl)malonamide to 8-Methyl-4-hydroxyquinolin-2(1H)-one
Introduction & Scope
The 4-hydroxy-2-quinolone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including potent PI3Kα inhibitors[1], antibacterial agents, and targeted anticancer therapeutics[2]. The de novo synthesis of these derivatives frequently relies on the intramolecular cyclization of N-arylmalonamides[3].
This application note details a highly efficient, field-proven protocol for the cyclization of N-(2-methylphenyl)malonamide (or its di-aryl equivalent, N,N′-di-(2-methylphenyl)malonamide) to 8-methyl-4-hydroxyquinolin-2(1H)-one . By utilizing Eaton’s reagent rather than traditional Polyphosphoric Acid (PPA), this methodology ensures superior mass transfer, higher yields, and a streamlined, self-validating purification process[4].
Mechanistic Causality & Expert Insights
Why Eaton's Reagent?
Historically, the Knorr-type cyclization of malonamides has been performed using Polyphosphoric Acid (PPA). However, PPA is a highly viscous, glassy polymer at room temperature, making magnetic stirring and aqueous quenching notoriously difficult. Eaton’s reagent (10 wt%
Causality of the Reaction Steps
-
Electrophilic Activation : Methanesulfonic acid protonates the terminal amide, while
acts as a powerful dehydrating agent, driving the cleavage of the terminal amine to generate a highly reactive, electrophilic acylium ion. -
Regioselective Friedel-Crafts Acylation : The acylium ion undergoes an intramolecular electrophilic aromatic substitution (EAS). The 2-methyl group on the phenyl ring acts as an electron-donating ortho/para director. Because the meta-position relative to the methyl group is sterically hindered, cyclization occurs regioselectively at the unsubstituted ortho-position relative to the amine nitrogen, forming the fused bicyclic system.
-
Self-Validating Purification : 4-Hydroxy-2-quinolones exhibit keto-enol tautomerism, possessing an acidic hydroxyl proton. This chemical property is exploited to create a self-validating purification loop. Dissolving the crude mixture in strong base (10% NaOH) selectively deprotonates the product, pulling it into the aqueous phase while leaving unreacted starting materials and non-acidic byproducts as insoluble solids. Subsequent acidification reprecipitates the pure target compound, providing immediate visual confirmation of success without the need for chromatography[4].
Mechanistic pathway for the cyclization of N-(2-methylphenyl)malonamide via Friedel-Crafts acylation.
Materials and Reagents
-
Substrate : N,N′-di-(2-methylphenyl)malonamide or N-(2-methylphenyl)malonamide (0.56 g, 2.0 mmol)[4]
-
Catalyst/Solvent : Eaton's Reagent (10 wt% Phosphorus pentoxide in methanesulfonic acid) - 3.5 mL[4]
-
Aqueous Base : Sodium Hydroxide (NaOH), 10% (w/v) aqueous solution
-
Aqueous Acid : Hydrochloric Acid (HCl), 10% (v/v) aqueous solution
-
Solvent : Deionized Water
Step-by-Step Experimental Protocol
Step 1: Reaction Assembly
-
Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 0.56 g (2.0 mmol) of the malonamide precursor to the flask.
-
Carefully add 3.5 mL of Eaton’s reagent. Note: The reaction mixture will initially appear as a thick slurry but will homogenize upon heating.
Step 2: Thermal Cyclization 4. Submerge the flask in a pre-heated oil bath at 150 °C . 5. Maintain vigorous stirring for exactly 90 minutes . The solution will transition into a dark, viscous liquid as the cyclization proceeds[4].
Step 3: Quenching and Primary Precipitation 6. Remove the flask from the oil bath and allow it to cool to room temperature. 7. Slowly add 15 mL of ice-cold deionized water to quench the reaction. 8. Allow the mixture to stand. The resultant gum will solidify upon prolonged standing into a crude solid mass. Filter the crude solid[4].
Step 4: Base-Acid Purification Cycle 9. Transfer the crude solid to a beaker and add 100 mL of 10% NaOH solution. Stir vigorously until the target compound is fully dissolved (as the sodium salt). 10. Filter the alkaline aqueous solution to remove any insoluble organic impurities or unreacted starting material. 11. Transfer the clarified filtrate to a clean beaker and place it in an ice bath. 12. Slowly add 10% HCl dropwise under continuous stirring until the solution reaches pH 4 . The product will crash out of solution[4].
Step 5: Isolation and Characterization 13. Collect the resulting crude precipitates via vacuum filtration. 14. Wash the filter cake thoroughly with cold deionized water to remove residual salts. 15. Dry the solid under a high vacuum to afford 8-methyl-4-hydroxyquinolin-2(1H)-one as creamy crystals.
Expected Yield : ~0.30 g (87%)[4].
Melting Point : 357–358 °C (Decomposition)[4].
Step-by-step experimental workflow for the synthesis and purification of the quinolone product.
Quantitative Data & Process Optimization
The transition from PPA to Eaton's reagent provides measurable improvements in both workflow ergonomics and overall yield. The table below summarizes the comparative quantitative data for this specific transformation.
| Reaction Parameter | Polyphosphoric Acid (PPA) | Eaton's Reagent (MeSO3H/P2O5) |
| Operating Temperature | 120 – 140 °C | 150 °C |
| Reaction Time | 2 – 4 hours | 90 minutes |
| Reagent State (RT) | Highly viscous, glassy | Free-flowing liquid |
| Workup Difficulty | High (Requires vigorous hydrolysis) | Low (Readily miscible with water) |
| Typical Yield | 65 – 75% | 85 – 87% |
References
- Synthesis and Biological Evaluation of N-Substituted-4-Hydroxy-8-Methyl-2-Quinolone-3-Carboxamide Derivatives as PI3Kα Inhibitors. Al-Zaytoonah University of Jordan.
- Synthesis, Characterization and Preliminary Screening of New N-Substituted -8-Methyl-4-Hydroxy-2-Quinolone -3-Carboxamides as Potential Anticancer Agents. ResearchGate.
- 1677-42-5 - CHEMBRDG-BB 6631006 - Sale from Quality Suppliers. Guidechem.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC / NIH.
Sources
Application Note: High-Yield Chlorination of 4-Hydroxy-8-methylquinolin-2(1H)-one using POCl₃
Executive Summary
The synthesis of halogenated quinolines is a cornerstone in the development of pharmaceutical intermediates and biologically active heterocycles. Specifically, the conversion of 4-hydroxy-8-methylquinolin-2(1H)-one to 2,4-dichloro-8-methylquinoline is a critical transformation. This application note provides a comprehensive, self-validating protocol for this double chlorination. By analyzing the mechanistic pitfalls of using phosphorus oxychloride (POCl₃) in isolation, this guide establishes optimized parameters—utilizing precise reagent ratios and controlled quenching techniques—to prevent product hydrolysis and tar degradation, ensuring maximum yield and purity.
Mechanistic Rationale & Reagent Selection
The starting material, 4-hydroxy-8-methylquinolin-2(1H)-one, exists in a dynamic equilibrium with its lactim tautomer, 2,4-dihydroxy-8-methylquinoline. Successful double chlorination requires the electrophilic activation of both the C2 and C4 oxygen moieties.
When treated with POCl₃, the hydroxyl groups attack the electrophilic phosphorus atom, forming mono- and bis-chlorophosphate ester intermediates[1]. Subsequent nucleophilic aromatic substitution (
The Activation Barrier: Relying solely on POCl₃ for this specific 8-methylquinolinone scaffold is kinetically sluggish and often results in incomplete conversion[3]. To overcome this, two primary catalytic/reagent systems are scientifically validated:
-
POCl₃ / PCl₅ Admixture: The addition of phosphorus pentachloride (PCl₅) significantly increases the electrophilicity of the reaction medium. While PCl₅ alone is overly harsh and causes severe tar formation, a precise 3:2 molar ratio of POCl₃ to PCl₅ tempers the reactivity, providing an optimal balance for high-yield double chlorination without substrate degradation[3].
-
Tertiary Amine Catalysis: Alternatively, adding a tertiary amine (e.g., N,N-dimethylaniline or pyridine) facilitates the formation of a highly reactive Vilsmeier-Haack-type intermediate and increases the concentration of soluble chloride ions, drastically accelerating the
displacement[2][4].
Reaction mechanism: Tautomerization and chlorination via chlorophosphate intermediates.
Process Optimization & Quantitative Data
The table below summarizes the causality behind different chlorination conditions and their impact on the final yield of 2,4-dichloro-8-methylquinoline.
| Chlorinating System | Additive | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |
| POCl₃ (Excess) | None | 105 | 12 | < 20% | Sluggish activation; incomplete conversion of C2/C4 hydroxyls[3]. |
| PCl₅ (Excess) | None | 140 | 4 | < 15% | Overly harsh conditions lead to tarry decomposition products[3]. |
| POCl₃ : PCl₅ (3:2) | None | 110 | 6 | 75 - 85% | Optimal electrophilic activation; balanced reactivity without tarring [3]. |
| POCl₃ (Excess) | N,N-Dimethylaniline | 105 | 4 - 6 | 80 - 90% | Base catalyzes chlorophosphate formation and provides soluble Cl⁻[2]. |
Experimental Protocol: Synthesis of 2,4-Dichloro-8-methylquinoline
The following protocol utilizes the literature-validated POCl₃/PCl₅ (3:2) methodology optimized for a 10 mmol scale.
Workflow for the synthesis and isolation of 2,4-dichloro-8-methylquinoline.
Phase 1: Setup & Activation
-
Equipment Preparation: Ensure all glassware is meticulously flame-dried. POCl₃ is highly sensitive to moisture; ambient water will degrade the reagent into unreactive phosphoric acids and HCl, severely depressing the yield[1].
-
Reagent Loading: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-8-methylquinolin-2(1H)-one (1.75 g, 10.0 mmol).
-
Chlorinating Agents: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (4.60 g, 30.0 mmol) followed by phosphorus pentachloride (PCl₅) (4.17 g, 20.0 mmol).
-
Causality: This establishes the critical 3:2 molar ratio required to drive the reaction to completion while avoiding the tarring associated with excess PCl₅[3].
-
Phase 2: Reaction Execution
-
Heating: Attach a reflux condenser fitted with a nitrogen inlet. Heat the reaction mixture in an oil bath at 110 °C for 4 to 6 hours.
-
Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1) as the eluent[1]. The starting material will appear as a highly polar spot, while the dichloro product will migrate significantly higher.
Phase 3: Quenching & Isolation (Critical Step)
-
Concentration: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Transfer the mixture to a rotary evaporator and remove the excess POCl₃ under reduced pressure (water bath < 50 °C).
-
Causality: Direct aqueous quenching of a large excess of POCl₃ is violently exothermic and generates massive amounts of HCl. The resulting hot, highly acidic environment will rapidly hydrolyze the newly formed C4-chloro group back to a C4-hydroxyl group[1][5]. Removing POCl₃ prior to quenching is essential.
-
-
Neutralization Quench: Dissolve the crude, concentrated residue in dichloromethane (DCM, 50 mL). Slowly add this organic solution dropwise to a vigorously stirred beaker containing 100 g of crushed ice and 25% aqueous KOH (or saturated NaHCO₃) until the aqueous layer stabilizes at pH 7–8[5].
-
Causality: Maintaining a neutral to slightly alkaline pH during the quench prevents the acid-catalyzed reverse hydrolysis of the quinoline product[1].
-
Phase 4: Purification
-
Extraction: Transfer the quenched biphasic mixture to a separatory funnel. Isolate the organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 30 mL).
-
Washing: Combine the organic extracts and wash with brine (50 mL) to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude solid via recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v) to yield pure 2,4-dichloro-8-methylquinoline[1].
Troubleshooting & Analytical Validation
-
Observation of Mono-chloro Impurities: If TLC reveals an intermediate spot that fails to convert, the reaction is suffering from incomplete activation. Solution: Ensure the POCl₃/PCl₅ reagents are fresh and strictly anhydrous. Consider a modest increase in the molar equivalents of the chlorinating agents or extending the reflux time[1].
-
Low Yield with High Purity Product: This is a classic symptom of product hydrolysis during the workup phase. Solution: Ensure the excess POCl₃ is fully evaporated before quenching, and strictly monitor the pH of the ice-water quench to ensure it does not drop below pH 7[1][5].
-
Dark/Tarry Reaction Mixture: Indicates thermal decomposition or over-oxidation. Solution: Verify the oil bath temperature does not exceed 115 °C. Ensure the PCl₅ ratio does not exceed the recommended 3:2 (POCl₃:PCl₅) threshold[3].
References
1.[2] Title: 7-Bromo-4-chloro-8-methylquinoline | Source: Benchchem | URL: 2.[1] Title: Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline | Source: Benchchem | URL: 3.[3] Title: Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline | Source: Semantic Scholar | URL: 4.[5] Title: Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process | Source: ChemRxiv | URL: 5.[4] Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Source: MDPI | URL:
Sources
Application Note: Suzuki-Miyaura Cross-Coupling Conditions for 4-Chloro-8-methylquinolin-2-ol
Executive Summary
Functionalizing the C4 position of 4-chloro-8-methylquinolin-2-ol via Suzuki-Miyaura cross-coupling presents a unique synthetic challenge. The molecule's tautomeric nature and the resulting electronic deactivation of the C4–Cl bond require highly optimized catalytic systems. This application note details a robust, self-validating protocol designed to overcome these barriers, utilizing electron-rich phosphine ligands and stoichiometric base control to achieve high-yielding C–C bond formation.
Mechanistic Rationale & Substrate Challenges
Tautomerism and Electronic Deactivation this compound exists in a dynamic equilibrium with its lactam tautomer, 4-chloro-8-methylquinolin-2(1H)-one. In the polar, basic conditions required for Suzuki couplings, the acidic NH/OH proton (pKa ~11) is deprotonated. The resulting anionic species is highly electron-rich, which severely diminishes the electrophilicity of the C4–Cl bond. This makes the initial oxidative addition of Pd(0) into the C–Cl bond the rate-limiting step, often leading to stalled reactions when standard catalysts like Pd(PPh3)4 are used ()[1].
Steric Considerations While the 8-methyl group is distal to the C4 reaction center, it restricts the coplanarity of the quinoline core during the transition states of reductive elimination. This necessitates a ligand that can accommodate moderate steric bulk without dissociating from the metal center.
Catalyst and Base Causality To overcome the high activation energy of oxidative addition, electron-rich, bulky biaryl dialkylphosphine ligands (such as XPhos or SPhos) are required. These ligands stabilize the monomeric Pd(0) species and accelerate both oxidative addition and reductive elimination. Furthermore, a minimum of 3.0 equivalents of base is mandatory: one equivalent is consumed immediately to deprotonate the quinolin-2-ol substrate, while the remaining equivalents are required to form the reactive boronate ate-complex necessary for transmetalation[2].
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with XPhos ligand.
Reaction Optimization Matrix
The following table summarizes the quantitative data from catalyst and condition screening. The causality of the yield variations directly correlates to the ligand's ability to force oxidative addition and the base's strength in aqueous biphasic media.
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Conversion / Yield | Mechanistic Outcome |
| Pd(PPh3)4 (5 mol%) | K2CO3 (2.0) | Dioxane/H2O (4:1) | 90 | < 10% | Failed oxidative addition; substrate recovered. |
| Pd(dppf)Cl2 (5 mol%) | Cs2CO3 (3.0) | DMF/H2O (5:1) | 100 | 45% | Sluggish transmetalation; significant protodeboronation. |
| Pd(OAc)2 / SPhos | K3PO4 (3.0) | Toluene/H2O (3:1) | 110 | 75% | Good conversion; biphasic system slows deprotonation. |
| Pd(OAc)2 / XPhos | K3PO4 (3.0) | Dioxane/H2O (4:1) | 100 | > 85% | Optimal; XPhos accelerates addition, Dioxane ensures solubility. |
Experimental Protocols
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Standard Operating Procedure: Microwave-Assisted Synthesis This protocol is designed as a self-validating system. Each step includes an observable metric to ensure the chemical environment is correct before proceeding.
Step 1: Reagent Preparation & Degassing
-
In a 10 mL microwave vial, add this compound (1.0 mmol, 193.6 mg) and the desired arylboronic acid (1.5 mmol).
-
Add K3PO4 (3.0 mmol, 636 mg). Causality: The 3.0 equivalents ensure complete deprotonation of the quinolinol while leaving 2.0 equivalents to activate the boronic acid.
-
Add 4 mL of 1,4-Dioxane and 1 mL of deionized H2O.
-
Sparge the suspension with Argon for 10 minutes. Validation: The solution must be thoroughly deoxygenated to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.
Step 2: Catalyst Introduction
-
Under a positive stream of Argon, quickly add Pd(OAc)2 (0.05 mmol, 11.2 mg) and XPhos (0.10 mmol, 47.6 mg).
-
Seal the vial with a crimp cap. The solution should turn from a pale yellow to a deep red/orange as the active Pd(0)-XPhos complex forms.
Step 3: Reaction Execution
-
Heat the reaction mixture in a microwave reactor at 100 °C for 45 minutes (or in a conventional oil bath at 100 °C for 12 hours).
-
Validation: Monitor the reaction via LC-MS. The disappearance of the [M+H]+ 194 peak confirms successful oxidative addition.
Step 4: Workup and pH-Guided Isolation
-
Cool the mixture to room temperature. The product will likely be dissolved in the aqueous layer as a potassium salt.
-
Dilute with 10 mL of EtOAc and 10 mL of H2O. Separate the layers.
-
Critical Step: Carefully acidify the aqueous layer dropwise with 1M HCl to pH 5-6. Causality: The product is amphoteric. At high pH, it is a soluble enolate/lactam anion. At low pH (<3), the quinoline nitrogen protonates, making it water-soluble. A pH of 5-6 represents the isoelectric point where the neutral 4-aryl-8-methylquinolin-2-ol precipitates out of solution.
-
Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum.
Troubleshooting & Self-Validating Systems
A robust protocol must allow the scientist to diagnose failures instantly. Use the following LC-MS diagnostic matrix:
-
Symptom : Starting material ([M+H]+ 194) remains intact; no product formed.
-
Diagnosis : Failure of oxidative addition.
-
Correction : The C4–Cl bond is too deactivated. Ensure the Pd/XPhos ratio is strictly 1:2 and that no oxygen has poisoned the catalyst. Consider switching to a more reactive pre-catalyst like XPhos-Pd-G3.
-
-
Symptom : Starting material is consumed, but the major product is the protodeboronated aryl ring (Ar-H).
-
Diagnosis : Oxidative addition succeeded, but transmetalation is too slow, allowing the boronic acid to hydrolyze.
-
Correction : The base concentration may be too low, or the water content too high. Reduce the H2O ratio in the solvent mixture or use a slow-addition syringe pump for the boronic acid.
-
References
-
Lloyd, M. G., et al. "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket." Journal of Medicinal Chemistry, 2021, 64(23), 17079-17097. URL:[Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-8-methylquinolin-2-ol
Introduction: The Strategic Importance of C-N Bond Formation in Quinolone Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The functionalization of this heterocyclic system is of paramount importance for the development of new and improved drug candidates. Among the various methods for carbon-nitrogen (C-N) bond formation, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This reaction, a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides, has revolutionized the synthesis of arylamines.[2][3]
This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of a specific and challenging substrate: 4-chloro-8-methylquinolin-2-ol. The presence of multiple functional groups—a reactive aryl chloride at the C4 position, a sterically demanding methyl group at the C8 position, and a protic quinolin-2-ol moiety—presents a unique set of challenges that require careful consideration and optimization of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel quinoline derivatives.
Mechanism and Key Considerations for a Challenging Substrate
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The active Pd(0) catalyst first undergoes oxidative addition to the aryl chloride, forming a Pd(II) intermediate. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1][2]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
For the specific case of this compound, several critical factors must be addressed:
-
The Quinolin-2-ol Tautomerism and the Acidic Proton: this compound can exist in tautomeric equilibrium with 4-chloro-8-methyl-1H-quinolin-2-one. The presence of the acidic N-H proton in the quinolinone form or the -OH proton in the quinolinol form can lead to competitive deprotonation by the strong bases typically employed in Buchwald-Hartwig aminations. This can potentially consume the base, inhibit the catalyst, or lead to undesired side reactions. Therefore, the choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for substrates with sensitive functional groups.[4]
-
Potential for O-Arylation: The presence of the hydroxyl group in the quinolin-2-ol tautomer introduces the possibility of a competing O-arylation reaction. While Buchwald-Hartwig amination is generally favored over etherification, the reaction conditions can influence the selectivity. The choice of ligand plays a crucial role here; certain ligands have been shown to favor N-arylation over O-arylation in substrates containing both amine and hydroxyl functionalities.[5][6][7][8]
-
Steric Hindrance: The methyl group at the C8 position introduces steric bulk in proximity to the C4 reaction center. This steric hindrance can affect the rate of oxidative addition and the subsequent steps in the catalytic cycle.[9] The selection of a sufficiently bulky ligand is often necessary to promote the reductive elimination step and to stabilize the active catalytic species, especially when dealing with hindered aryl chlorides.[10][11][12][13]
-
Catalyst Poisoning: Nitrogen-containing heterocycles like quinolines can potentially coordinate to the palladium center and act as catalyst poisons. The use of electron-rich and sterically hindered phosphine ligands can mitigate this issue by stabilizing the palladium catalyst and promoting the desired catalytic turnover.[14]
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.
Materials and Equipment
-
This compound
-
Amine of choice (e.g., primary or secondary alkyl or aryl amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Analytical instruments (TLC, LC-MS, NMR, HRMS)
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
Caption: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Amine Addition: Add the amine (1.2 equiv.) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table of Recommended Reaction Parameters
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Commonly used and effective palladium sources.[15] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-2.4 equiv. relative to Pd) | Bulky, electron-rich monophosphine ligands are effective for hindered substrates and can mitigate catalyst poisoning.[4][11] |
| Base | K₃PO₄ or Cs₂CO₃ (1.5-2.5 equiv.) | Weaker inorganic bases are less likely to cause decomposition of sensitive substrates and can be effective in aminations.[4] |
| Solvent | Toluene or 1,4-dioxane (anhydrous) | Common and effective solvents for Buchwald-Hartwig aminations.[16][17] |
| Temperature | 80-120 °C | Typical temperature range to ensure a reasonable reaction rate.[15] |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine is often used to drive the reaction to completion. |
Characterization of the Aminated Product
The structure and purity of the synthesized 4-amino-8-methylquinolin-2-ol derivative should be confirmed by a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product and confirm its elemental composition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality of reagents or solvent- Catalyst poisoning | - Use a fresh batch of palladium precatalyst and ligand.- Ensure an inert atmosphere is maintained throughout the reaction.- Increase the reaction temperature.- Use freshly distilled and anhydrous solvent.- Screen different ligands that may be more resistant to poisoning. |
| Formation of Side Products (e.g., O-arylation, hydrodehalogenation) | - Inappropriate ligand or base- Reaction temperature is too high | - Screen different ligands known to favor N-arylation (e.g., BrettPhos for primary amines).[4]- Use a weaker base (e.g., K₃PO₄ instead of NaOtBu).- Lower the reaction temperature and extend the reaction time. |
| Formation of Palladium Black | - Catalyst decomposition | - Lower the reaction temperature.- Ensure the ligand-to-palladium ratio is appropriate (typically 1.2:1 to 2.4:1).- Use a more robust ligand. |
| Inconsistent Results | - Variable quality of reagents- Inconsistent reaction setup | - Purify starting materials if necessary.- Ensure consistent and rigorous exclusion of air and moisture. |
Safety Precautions
-
Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Organic solvents such as toluene and 1,4-dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
-
Inert Atmosphere: Reactions under an inert atmosphere should be set up with care to avoid pressure buildup.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Formal Direct Cross-Coupling of Phenols with Amines | Request PDF - ResearchGate. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. Available at: [Link]
-
ISBD view › Midlands State University Library catalog. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines - RSC Publishing. Available at: [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. Available at: [Link]
-
4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
Orthogonal Cu- And Pd-based Catalyst Systems for the O- And N-arylation of Aminophenols. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols | Journal of the American Chemical Society. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
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- 10. researchgate.net [researchgate.net]
- 11. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Procedure for etherification of 4-Chloro-8-methylquinolin-2-ol
Application Note: Regioselective Etherification of 4-Chloro-8-methylquinolin-2-ol
Executive Summary
The functionalization of this compound via etherification (O-alkylation) is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antimicrobial and antitumor agents[1]. However, the quinolin-2-ol core acts as an ambident nucleophile due to its lactam-lactim tautomeric equilibrium. Standard basic conditions often yield an intractable mixture of O-alkylated (ether) and N-alkylated (lactam) products[1].
This application note provides field-proven, highly regioselective methodologies to drive the alkylation of this compound exclusively toward the O-alkylated product, utilizing Silver(I)-mediated and Mitsunobu-driven protocols.
Mechanistic Insights: The Ambident Challenge
As a Senior Application Scientist, I emphasize that successful etherification of quinolin-2-ols requires manipulating the Hard-Soft Acid-Base (HSAB) principle rather than simply increasing reagent equivalents.
-
The Steric Factor: The 8-methyl group on the quinoline ring provides localized steric bulk adjacent to the N1 position. While this inherently biases the molecule slightly against N-alkylation compared to unsubstituted quinolones, it is insufficient to prevent lactam formation entirely in polar aprotic solvents like DMF[1].
-
The Silver Effect (Protocol A): Utilizing Silver(I) carbonate (
) in non-polar solvents (e.g., toluene) is the definitive method for O-alkylation[2]. Silver ions act as soft Lewis acids, preferentially coordinating with the softer nitrogen atom of the lactam anion. This coordination "blocks" the nitrogen, leaving the harder, more electronegative oxygen atom exposed to attack the electrophile[3]. -
The Mitsunobu Pathway (Protocol B): When using alcohols instead of alkyl halides, the Mitsunobu reaction offers a neutral-condition pathway. By avoiding the formation of a free ambident anion, the reaction proceeds via an alkoxyphosphonium intermediate, which is preferentially attacked by the more nucleophilic oxygen of the lactim tautomer[4].
Mechanistic Workflow
Figure 1: Mechanistic divergence of this compound alkylation based on conditions.
Quantitative Condition Optimization
The following table summarizes the causal relationship between base/solvent selection and the resulting regioselectivity for the benzylation of quinolin-2-ol derivatives[2],[1].
| Base | Solvent | Electrophile | Temperature | O:N Ratio | Yield (O-Alkyl) |
| DMF | Benzyl Bromide | 80 °C | 15 : 85 | 12% | |
| Acetone | Benzyl Bromide | 50 °C | 40 : 60 | 35% | |
| Toluene | Benzyl Bromide | 110 °C | >99 : 1 | 92% | |
| Hexane (MW) | Methyl Iodide | 150 °C (MW) | >99 : 1 | 95% | |
| THF | Benzyl Alcohol | 0 °C to RT | >95 : 5 | 88% |
Experimental Protocols
Protocol A: Silver(I)-Mediated O-Alkylation (For Alkyl Halides)
This protocol is optimized for primary and secondary alkyl halides. It leverages the precipitation of silver halide (
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equiv) and
(1.2 equiv) in anhydrous toluene (0.2 M concentration).-
Scientist Insight: The use of anhydrous non-polar solvent is critical. Moisture causes hydrolysis of the alkyl halide, while polar impurities disrupt the Ag-N coordination, leading to a spike in N-alkylation[5].
-
-
Addition: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise at room temperature.
-
Reaction: Protect the reaction vessel from light by wrapping it in aluminum foil. Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.
-
Scientist Insight: Silver salts are highly photosensitive. Ambient light exposure degrades
into metallic silver, halting the catalytic coordination cycle.
-
-
Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The O-alkylated ether typically exhibits a significantly higher
value than the highly polar N-alkylated lactam. -
Work-up: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove
and unreacted . Wash the filter cake thoroughly with hot toluene. -
Isolation: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (silica gel) to yield the pure etherified product.
Protocol B: Mitsunobu-Driven Etherification (For Alcohols)
This protocol is ideal when the desired alkylating agent is an alcohol, avoiding the use of heavy metals[4].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve this compound (1.0 equiv), the target primary/secondary alcohol (1.2 equiv), and triphenylphosphine (
, 1.5 equiv) in anhydrous THF (0.15 M). -
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15–20 minutes.
-
Scientist Insight: Slow addition at 0 °C is mandatory. Rapid addition causes a thermal spike that promotes the premature formation of an unreactive betaine side-product, drastically reducing the etherification yield[4].
-
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature naturally, and stir for 8–16 hours.
-
Work-up: Quench the reaction with deionized water, extract the aqueous layer three times with EtOAc, dry the combined organic layers over anhydrous
, and concentrate under vacuum. -
Purification: To easily separate the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, dissolve the crude mixture in a minimal amount of cold diethyl ether/hexane (1:2). The TPPO will precipitate out and can be filtered off prior to loading the filtrate onto a silica gel column for final purification.
References
-
Singh, B. K., et al. "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems." Synthesis, 2009.[Link]
-
Morel, S., et al. "O-Alkylation of 4-Hydroxy-2-quinolones: Synthesis of 2,4-Dialkoxyquinolines." Synlett, 2005.[Link]
-
"An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI Molecules, 2024.[Link]
-
"Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." National Institutes of Health (PMC), 2023.[Link]
-
"Tuning the Photophysical Properties of 2-Quinolinone-Based Donor–Acceptor Molecules through N- versus O-Alkylation." ResearchGate, 2025.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of novel antibacterial agents from 4-Chloro-8-methylquinolin-2-ol
Application Note: Strategic Functionalization of 4-Chloro-8-methylquinolin-2-ol for Novel Antibacterial Discovery
Executive Summary
The quinolin-2-one scaffold is a privileged structure in antibacterial drug discovery, serving as the core for numerous gyrase and topoisomerase IV inhibitors. This guide focuses on This compound (tautomeric with 4-chloro-8-methylquinolin-2(1H)-one) as a high-value starting material.
The 8-methyl substituent provides critical lipophilicity (
Part 1: Chemical Strategy & Rationale
The Pharmacophore Logic
-
The 8-Methyl Group: Unlike the unsubstituted quinoline, the 8-methyl analog introduces steric bulk and hydrophobicity. In Gram-positive targets (e.g., S. aureus), this can enhance binding affinity to hydrophobic pockets in DNA gyrase.
-
The 4-Chloro Handle: This position is activated for nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen. It allows for the rapid installation of:
-
Basic Amines: To mimic the side chains of fluoroquinolones or chloroquine, enhancing solubility and DNA interaction.
-
Biaryl Systems: Via Suzuki coupling, to access novel hydrophobic chemical space.
-
Reaction Landscape Visualization
The following diagram outlines the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways from this compound. Path A and B are detailed in this guide.
Part 2: Synthetic Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 4-amino-substituted derivatives. Mechanism: Addition-Elimination at C-4.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: N,N-Dimethyl-1,3-propanediamine (or equivalent amine) (1.5 - 2.0 eq)
-
Solvent: 2-Ethoxyethanol (high boiling point, good solubility) or DMF.
-
Base:
(optional, if using amine salts).
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of 2-ethoxyethanol.
-
Addition: Add 2.0 mmol of the amine. Note: If the amine is volatile, use a sealed tube.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile phase:
9:1). The starting material ( ) should disappear, and a more polar spot (product) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into 50 mL of ice-cold water.
-
Decision Point:
-
If precipitate forms: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
If no precipitate: Extract with Ethyl Acetate (
mL), dry over , and concentrate in vacuo.
-
-
-
Characterization: Confirm structure via
-NMR. Look for the disappearance of the C-4 proton signal (if comparing to de-chlorinated byproduct) or shift in aromatic protons, and integration of the alkyl side chain.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-aryl-substituted derivatives.
Mechanism: Pd(0) catalyzed cycle (Oxidative Addition
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid derivatives (1.2 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%) -
Base:
(2M aqueous solution, 2.0 eq) -
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine the solvent mixture and bubble Nitrogen/Argon gas for 15 minutes to remove dissolved oxygen. Oxygen poisons the Pd(0) catalyst.
-
Assembly: Add substrate, boronic acid, and base to the vial. Add the catalyst last under a curtain of inert gas.
-
Reaction: Seal the vial and heat to
(or microwave at for 30 mins). -
Work-up:
-
Filter through a Celite pad to remove Palladium black.
-
Dilute filtrate with water and extract with Dichloromethane (DCM).
-
-
Purification: Flash column chromatography is usually required (Hexane:Ethyl Acetate gradient).
Part 3: Biological Evaluation (MIC Assay)
Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).[2][3]
Screening Workflow
Figure 2: Standardized MIC determination workflow.
Protocol Steps
-
Stock Prep: Dissolve compounds in DMSO. Ensure final DMSO concentration in the assay plate is
to avoid toxicity to bacteria. -
Bacterial Strains:
-
Gram-Positive:Staphylococcus aureus (ATCC 29213 - QC strain), MRSA.
-
Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[4]
-
-
Plate Setup: Use 96-well round-bottom plates. Add 100
L of Mueller-Hinton Broth (MHB) containing the compound (serial 2-fold dilutions, e.g., 64 g/mL down to 0.125 g/mL). -
Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100
L to wells (Final: CFU/mL). -
Controls:
-
Positive Control: Ciprofloxacin or Moxifloxacin.
-
Negative Control:[5] Sterility (Broth only) and Growth (Bacteria + DMSO only).
-
-
Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).
Representative Data Structure (Hypothetical SAR)
Organize your results to highlight the impact of the C-4 substituent.
| Compound ID | R-Group (C-4) | 8-Position | MIC S. aureus ( | MIC E. coli ( | Notes |
| QM-01 | -Cl (Parent) | -CH3 | >64 | >64 | Inactive (Control) |
| QM-02 | -NH-(CH2)3-N(Me)2 | -CH3 | 4.0 | 16.0 | Improved solubility |
| QM-03 | -NH-Ph-4-F | -CH3 | 2.0 | 32.0 | Lipophilic interaction |
| QM-04 | -Ph-4-OMe (Suzuki) | -CH3 | 8.0 | >64 | Lower potency |
References
-
Synthesis and Reactivity: Soliman, A. et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." MDPI, 2000.
-
Suzuki Coupling on Quinolines: Mohssen, H.F. et al. "Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives." International Journal of ChemTech Research, 2016.[6]
-
Antibacterial Evaluation Standards: Clinical and Laboratory Standards Institute (CLSI).[5][7][8] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard, 2018.
-
SAR of Quinoline Antibacterials: Deshidi, R. et al. "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains." Archives of Microbiology, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Frontiers | Antibacterial activity of newer Quinazolin-4(3H)-one derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
Microwave-Assisted Synthesis of 4-Chloro-8-methylquinolin-2-ol Derivatives: Application Note & Protocol
Executive Summary
Quinoline-2-ol (2-quinolone) derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The synthesis of 4-chloro-8-methylquinolin-2-ol traditionally requires harsh thermal conditions, prolonged reaction times, and often yields complex mixtures of regioisomers. This application note details an optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method drastically reduces reaction times from hours to minutes, improves atom economy, and ensures high regioselectivity during the critical hydrolysis step[2],[3].
Mechanistic Insights & Causality (E-E-A-T)
Why Microwave Irradiation?
Conventional thermal heating relies on convection and conduction, which can lead to localized overheating (hot spots) and the formation of intractable tar byproducts. Microwave irradiation directly couples with the dipole moments of polar reagents (such as POCl
Step 1: Vilsmeier-Haack-Type Cyclization
The first step involves the condensation of o-toluidine with malonic acid in the presence of phosphorus oxychloride (POCl
Step 2: Regioselective Hydrolysis
The conversion of 2,4-dichloro-8-methylquinoline to this compound requires precise regiocontrol. The C2-Cl bond is significantly more activated toward nucleophilic aromatic substitution (S
Workflow Visualization
Microwave-assisted synthetic workflow for this compound.
Materials and Reagents
-
Starting Materials : o-Toluidine (2-Methylaniline, ≥99%), Malonic acid (≥99%)
-
Reagents : Phosphorus oxychloride (POCl
, reagent grade), Glacial acetic acid -
Workup : Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO
), Ice-water -
Equipment : Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10–30 mL sealed pressure vials.
Step-by-Step Experimental Protocol
Protocol 1: Synthesis of 2,4-Dichloro-8-methylquinoline
-
Preparation : In a heavy-walled microwave reaction vial equipped with a magnetic stir bar, add o-toluidine (10 mmol) and malonic acid (10 mmol).
-
Reagent Addition : Slowly add POCl
(5 mL) in a fume hood. (Caution: POCl is highly reactive and evolves HCl gas upon contact with moisture). -
Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave synthesizer at 600 W for 50 to 100 seconds (or program to 130 °C for 3 minutes)[2].
-
Quenching : Allow the vessel to cool to room temperature (assisted by compressed air cooling in the reactor). Carefully pour the viscous mixture into 200 mL of crushed ice-water.
-
Neutralization & Isolation : Slowly add dilute aqueous NaOH until the solution is slightly alkaline (pH ~8). Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol-water to yield pure 2,4-dichloro-8-methylquinoline[2].
Protocol 2: Regioselective Hydrolysis to this compound
-
Preparation : In a clean microwave reaction vial, suspend the isolated 2,4-dichloro-8-methylquinoline (5 mmol) in a mixture of glacial acetic acid (8 mL) and deionized water (2 mL).
-
Microwave Hydrolysis : Seal the vial and irradiate at 150 °C for 15 minutes. The elevated pressure and temperature under microwave conditions drastically accelerate the S
Ar hydrolysis compared to conventional reflux (which typically takes 12-24 hours)[3]. -
Isolation : Cool the reaction mixture to room temperature. Pour into 50 mL of ice-water to induce precipitation.
-
Purification : Filter the solid product under vacuum. Wash sequentially with water and cold diethyl ether to remove unreacted starting material. Dry under high vacuum to afford this compound.
Quantitative Data & Optimization
The following table summarizes the performance metrics of the microwave-assisted protocol versus conventional thermal methods, demonstrating the self-validating efficiency of the MAOS system.
| Reaction Step | Method | Temperature / Power | Time | Yield (%) | Purity (HPLC) |
| 1. Cyclization | Conventional | 100 °C (Oil Bath) | 4 - 6 hours | 55 - 65% | < 85% (Tar formation) |
| 1. Cyclization | Microwave | 600 W | 50 - 100 sec | 80 - 85% | > 95% |
| 2. Hydrolysis | Conventional | 118 °C (Reflux) | 12 - 24 hours | 60 - 70% | ~ 90% |
| 2. Hydrolysis | Microwave | 150 °C | 15 mins | 88 - 92% | > 98% |
Analytical Validation & Troubleshooting
To ensure the protocol has functioned correctly, researchers must validate the regioselective hydrolysis:
-
IR Spectroscopy : The successful conversion of the dichloro intermediate to the 2-quinolone is marked by the appearance of a strong carbonyl (C=O) stretching band at ~1650 cm
and a broad N-H stretch at ~2800–3200 cm [6]. -
NMR Spectroscopy : In the
H NMR spectrum (DMSO- ), the disappearance of the C2-Cl characteristic environment is accompanied by the appearance of a highly deshielded, broad singlet at 11.5–12.0 ppm, corresponding to the amide/lactam N-H proton of the quinolin-2-ol tautomer.
References
-
Microwave-assisted Synthesis of Quinolines Source: ResearchGate[Link]
-
One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines Source: Asian Journal of Chemistry[Link]
-
Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles Source: MDPI / ECSOC 7[Link]
-
Reactions of 3-Chloroquinoline-2,4-diones Source: Journal of Heterocyclic Chemistry (Wiley)[Link]
-
Microwave assisted synthesis of 4-quinolones and N,N-diarylureas Source: Green Processing and Synthesis (De Gruyter)[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.org [mdpi.org]
- 6. publikace.k.utb.cz [publikace.k.utb.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-8-methylquinolin-2-ol
Welcome to the Application Support Center. This guide is designed for research scientists and process chemists encountering yield bottlenecks during the synthesis of 4-chloro-8-methylquinolin-2-ol (also known as 4-chloro-8-methylquinolin-2(1H)-one).
While the classical Knorr quinoline synthesis efficiently constructs the 2-quinolone core, accessing the specific 4-chloro-8-methyl functionalization requires a multi-step sequence: a Knorr-type condensation/cyclization, exhaustive chlorination, and regioselective hydrolysis[1]. This guide addresses the mechanistic pitfalls and provides field-proven troubleshooting strategies for each stage.
Synthetic Workflow & Mechanistic Pathway
Optimized Knorr-based synthetic route for this compound.
Troubleshooting & FAQs
Q1: My yield of the 4-hydroxy-8-methylquinolin-2-one precursor is extremely low (<30%) using the classical Knorr thermal cyclization. Why is this happening, and how can I improve it?
Causality & Solution: The classical Knorr approach utilizes diethyl malonate and o-toluidine, requiring temperatures exceeding 200 °C in high-boiling solvents (like diphenyl ether) to drive the cyclization. At these extreme temperatures, the
Recommendation: Abandon diethyl malonate in favor of Meldrum's acid [2]. Condensing o-toluidine with Meldrum's acid under solvent-free conditions yields a malonic acid monoanilide intermediate. This intermediate can be cyclized at much milder temperatures (50–80 °C) using methanesulfonic acid anhydride (MSAA) or Eaton's reagent. This prevents decarboxylation and improves the core construction yield to >85%[2].
Q2: During the chlorination step, I am observing a mixture of mono-chlorinated products, unreacted starting material, and black tar. How do I force complete conversion to 2,4-dichloro-8-methylquinoline?
Causality & Solution: 4-Hydroxy-2-quinolones are highly stable due to their robust tautomeric resonance. Using phosphorus oxychloride (
Recommendation: Utilize a synergistic mixture of
Q3: The final step requires converting 2,4-dichloro-8-methylquinoline to this compound. I keep getting the 2,4-diol (over-hydrolysis) or recovering starting material. How do I control the regioselectivity?
Causality & Solution: This is a kinetic vs. thermodynamic control issue. The C2 position of the quinoline ring is
Recommendation: The key is utilizing a mild, sterically hindered organic acid rather than harsh aqueous mineral acids. Dilute dichloroacetic acid or a controlled mixture of glacial acetic acid and water provides the exact protonation required to activate the quinoline nitrogen without providing an overwhelming concentration of hydroxide/water nucleophiles that would attack C4[1]. Strict adherence to reaction time (monitoring by TLC/HPLC) is critical; quench the reaction immediately once the mono-hydrolyzed product plateaus.
Quantitative Data Summary
The following table demonstrates the yield improvements achieved by transitioning from classical Knorr conditions to the optimized protocol described in this guide.
| Synthetic Step | Classical Reagents / Conditions | Classical Yield | Optimized Reagents / Conditions | Optimized Yield |
| 1. Condensation & Cyclization | Diethyl malonate, Diphenyl ether, 250 °C | 25 - 35% | Meldrum's acid, MSAA, 50-80 °C | 85 - 92% |
| 2. Exhaustive Chlorination | 40 - 50% | 88 - 95% | ||
| 3. Regioselective Hydrolysis | 6M HCl (aq), Reflux | < 20% (Diol forms) | Dilute Dichloroacetic acid, 90 °C | 75 - 82% |
Standard Operating Procedures (Optimized Protocols)
Step 1: Synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one
-
Condensation: In a round-bottom flask, combine o-toluidine (1.0 equiv) and Meldrum's acid (1.1 equiv). Heat the neat mixture to 80 °C under an inert atmosphere for 2 hours. Cool to room temperature to obtain the solid malonic acid monoanilide.
-
Cyclization: Dissolve the crude monoanilide in anhydrous dichloromethane (DCM). Add methanesulfonic acid anhydride (MSAA, 1.5 equiv) in portions.
-
Heat the mixture to 50 °C for 4 hours.
-
Workup: Quench with saturated aqueous
, extract with ethyl acetate, dry over , and concentrate in vacuo. Recrystallize from ethanol to yield the pure 4-hydroxy-8-methylquinolin-2(1H)-one.
Step 2: Synthesis of 2,4-Dichloro-8-methylquinoline
-
Reagent Mixing: To a dry flask equipped with a reflux condenser, add 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 equiv). Carefully add
(5.0 equiv) and (1.5 equiv)[1]. Note: Perform strictly in a fume hood due to HCl gas evolution. -
Reaction: Heat the mixture to gentle reflux (approx. 105 °C) for 4 hours. Monitor the disappearance of starting material via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature and carefully pour the mixture over crushed ice with vigorous stirring. Neutralize slowly with aqueous ammonia to pH 7-8. Extract the precipitated solid with dichloromethane, dry, and evaporate to yield 2,4-dichloro-8-methylquinoline.
Step 3: Regioselective Hydrolysis to this compound
-
Hydrolysis: Suspend 2,4-dichloro-8-methylquinoline (1.0 equiv) in a 10% (v/v) aqueous solution of dichloroacetic acid (10 mL/mmol of substrate)[1].
-
Heating: Heat the suspension to 90 °C. Stir continuously for 6–8 hours. Monitor closely via LC-MS or HPLC to prevent over-hydrolysis to the 2,4-diol.
-
Workup: Once the mono-chloro intermediate is maximized, cool the reaction vessel in an ice bath. The product, this compound, will precipitate. Filter the solid, wash thoroughly with cold water, and recrystallize from methanol to achieve >98% purity.
References
1.[1] Abass, M., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules, MDPI. Available at:[Link] 2.[2] Park, S.-J., et al. "A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives." Bulletin of the Korean Chemical Society, ResearchGate. Available at:[Link]
Sources
Technical Support Center: Recrystallization of 4-Chloro-8-methylcarbostyril
Document ID: TSC-REC-4C8M-001 Topic: Solvent Selection & Purification Protocols Target Audience: Medicinal Chemists, Process Development Scientists Last Updated: 2025-05-20[1]
Executive Summary & Solvent Selection
4-Chloro-8-methylcarbostyril (also known as 4-chloro-8-methylquinolin-2(1H)-one) is a critical heterocyclic intermediate.[1] Its purification is often complicated by its high melting point and potential for "oiling out" due to the lipophilic 8-methyl group competing with the polar amide/lactam core.
The following solvent systems have been validated based on structural analogs (carbostyrils/chloroquinolines) and solubility parameters.
Primary Solvent Recommendations
| Solvent System | Role | Application Context |
| Ethanol (95% or Absolute) | Primary Choice | Best balance of solubility and recovery.[1] Standard for carbostyril derivatives [1, 2].[1] |
| Glacial Acetic Acid | High Solubility | Use for highly impure crude or if the compound is insoluble in alcohols. Caution: Requires thorough drying to remove solvent traces.[1] |
| Methanol | Alternative | Higher polarity; useful if Ethanol yield is low due to high solubility, but often requires cooling to -20°C for max recovery.[1] |
| DMF / Water | Anti-Solvent | Last Resort. Use only if material is insoluble in boiling ethanol.[1] Dissolve in min. hot DMF, add warm water until turbid. |
Decision Matrix: Solvent Selection Workflow
Use this logic flow to determine the optimal purification route for your specific crude batch.
Figure 1: Decision tree for selecting the appropriate solvent and troubleshooting common crystallization issues.
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Objective: Purification of crude 4-Chloro-8-methylcarbostyril (approx. 90-95% purity).[1]
-
Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 100 mL of 95% Ethanol . Add a magnetic stir bar.[1]
-
Heating: Heat to reflux (approx. 78°C) with stirring.
-
Note: If solid remains after 15 mins of reflux, add ethanol in 10 mL increments. Do not exceed 20 mL/g solvent ratio.[1]
-
-
Hot Filtration (Critical): If insoluble particles (inorganic salts from POCl3 synthesis) are visible, filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Why? Rapid cooling on a benchtop promotes "oiling out" or trapping impurities.[1]
-
-
Finishing: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals. Wash the cake with 2 x 10 mL of ice-cold ethanol .
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: Purification of Highly Colored/Impure Crude
Objective: Removing tarry impurities or colored by-products using Glacial Acetic Acid.[1]
-
Dissolution: Dissolve crude material in Glacial Acetic Acid (approx. 5-7 mL per gram of solid) at 90-100°C.
-
Decolorization: Add activated charcoal (1-2% by weight of crude).[1] Stir at 90°C for 10 minutes.
-
Filtration: Filter hot through a Celite pad to remove charcoal.
-
Precipitation: Allow the filtrate to cool. If crystallization is slow, dilute the acetic acid solution with water (add dropwise) until persistent turbidity is observed, then cool.
-
Wash: Filter solids and wash copiously with water (to remove acid) followed by a small cold ethanol rinse (to facilitate drying).[1]
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What do I do?
Cause: The temperature dropped too quickly, or the solvent concentration is too high, causing the compound to separate as a supercooled liquid before organizing into a lattice. Solution:
-
Reheat the mixture until the oil redissolves (add a small amount of fresh solvent if needed).
-
Add a seed crystal of pure product (if available) to the hot solution.
-
Allow the solution to cool very slowly by wrapping the flask in aluminum foil or placing it inside a beaker of warm water to act as an insulator.
-
Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.
Q2: My yield is very low (<50%). Where is my product?
Cause: 4-Chloro-8-methylcarbostyril may be too soluble in hot ethanol, or you used too much solvent.[1] Solution:
-
Take the mother liquor (filtrate) and concentrate it using a rotary evaporator to half its volume.
-
Cool this concentrated liquor to obtain a "second crop" of crystals.
-
Check Purity: The second crop is usually less pure than the first and may require recrystallization.
Q3: There is a persistent yellow/brown color in the crystals.
Cause: Oxidation by-products or trace aniline derivatives (starting materials).[1] Solution:
-
Perform Protocol B (Charcoal treatment).[1]
-
Alternatively, wash the isolated crystals with a small amount of cold Ethyl Acetate before drying. Many tarry impurities are soluble in ethyl acetate, while the carbostyril is less so at cold temperatures.
Q4: Can I use Chlorinated Solvents (DCM/Chloroform)?
Answer: Generally No for recrystallization.[1]
-
Reason: Carbostyrils are often highly soluble in DCM/Chloroform, making recovery difficult (poor yield). These solvents are better suited for extraction during the workup phase, not crystallization.
Safety & Handling
-
Chemical Hazard: 4-Chloro-8-methylcarbostyril is an organochloride.[1] Treat as a potential irritant and sensitizer.[1]
-
Solvent Hazard:
-
Waste Disposal: Dispose of halogenated organic waste (mother liquor) in the appropriate hazardous waste container. Do not pour down the drain.
References
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Describes synthesis and crystallization of the title compound). [1]
-
Organic Syntheses. 4-Methylcarbostyril.[1] Org.[1][3][4] Synth. 1944, 24, 68. (Standard protocol for carbostyril recrystallization using 95% Ethanol). [1]
-
BenchChem. Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. (Provides solubility context for chloro-methyl-quinolines). [1]
Sources
- 1. 7-Chloro-4-methylcarbostyril | C10H8ClNO | CID 75680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Chloro-8-methylquinoline, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Chloro-8-methylquinolin-2-ol
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals who are optimizing the synthesis and purification of 4-Chloro-8-methylquinolin-2-ol (often existing as its tautomer, 4-chloro-8-methylquinolin-2(1H)-one).
Overview & Chemical Causality
The synthesis of this compound typically proceeds via the selective chlorination of 8-methylquinoline-2,4-diol using phosphorus oxychloride (POCl₃), or through the selective hydrolysis of 2,4-dichloro-8-methylquinoline . Depending on the exact stoichiometric ratios and reaction temperatures, researchers frequently encounter two primary unreacted starting materials or byproducts:
-
The under-chlorinated precursor: 8-Methylquinoline-2,4-diol.
-
The over-chlorinated byproduct: 2,4-Dichloro-8-methylquinoline.
The Self-Validating Purification Logic: Standard chromatographic separation of these compounds is notoriously difficult due to streaking and poor resolution. However, we can exploit the distinct ionizable functional groups (pKa) of the quinoline scaffold. By creating a self-validating system of pH-controlled acid-base extractions, we can selectively ionize the impurities or the target compound, forcing them into opposite phases (aqueous vs. organic).
Physicochemical Profiling
To understand the causality behind the protocols, review the ionization behavior of the reaction mixture components below. The target compound requires a highly basic environment (pH > 12) to deprotonate, whereas the diol impurity deprotonates in weak bases (pH ~10).
| Compound | Structural Role | Key Ionizable Group | pKa | Aqueous Solubility (pH 10) | Aqueous Solubility (pH > 12) |
| This compound | Target Product | 2-OH / 2-oxo | ~11.7 | Insoluble | Soluble (Na-salt) |
| 2,4-Dichloro-8-methylquinoline | Over-chlorinated Impurity | None | N/A | Insoluble | Insoluble |
| 8-Methylquinoline-2,4-diol | Under-chlorinated Precursor | 4-OH & 2-OH | ~5.5 & ~11.7 | Soluble | Soluble |
Data supported by standard dissociation constants for 2-hydroxyquinoline and 4-hydroxyquinoline scaffolds.
Diagnostic Purification Workflow
Use the following decision tree to select the appropriate purification protocol based on the specific impurities identified in your crude LC-MS or ¹H-NMR data.
Diagnostic workflow for selecting a purification protocol based on the impurity profile.
Step-by-Step Methodologies
Protocol A: Removal of 2,4-Dichloro-8-methylquinoline (Strong Base Extraction)
Causality: 2,4-Dichloro-8-methylquinoline lacks an acidic proton and is highly lipophilic. The target compound possesses a 2-hydroxyl/amide proton with a pKa of ~11.7. By adjusting the aqueous phase to pH > 12 using 1M NaOH, the target compound is selectively deprotonated into a water-soluble sodium salt, allowing the lipophilic dichloro impurity to be washed away with an organic solvent.
-
Solubilization: Suspend the crude mixture in 1M aqueous NaOH (10 mL per gram of crude). Stir vigorously for 30 minutes at room temperature until the target compound is fully dissolved.
-
Organic Wash: Transfer the mixture to a separatory funnel. Extract with dichloromethane (DCM) or ethyl acetate (3 x 10 mL). The organic layer will contain the unreacted 2,4-dichloro-8-methylquinoline. Discard the organic layer (or save for recovery).
-
Aqueous Isolation: Collect the basic aqueous layer, which now contains the purified sodium salt of this compound.
-
Precipitation: Slowly acidify the aqueous layer using 1M HCl under continuous stirring until the pH reaches 4.0–5.0. The target compound will rapidly precipitate as a white to pale-yellow solid.
-
Recovery: Filter the precipitate through a Büchner funnel, wash with cold deionized water to remove NaCl byproducts, and dry under vacuum at 50°C.
Protocol B: Removal of 8-Methylquinoline-2,4-diol (Weak Base Wash)
Causality: The 4-hydroxyl group of 8-methylquinoline-2,4-diol is significantly more acidic (pKa ~5.5) than the 2-hydroxyl group of the target compound (pKa ~11.7). By using a weak base like sodium carbonate (pH ~10), the diol is selectively deprotonated and solubilized, while the target compound remains protonated and insoluble.
-
Suspension: Suspend the crude solid in a cold 0.5M aqueous Na₂CO₃ solution (15 mL per gram of crude).
-
Selective Dissolution: Stir the suspension at room temperature for 1 hour. The unreacted diol will ionize and dissolve into the aqueous phase.
-
Filtration: Filter the suspension through a Büchner funnel. The filter cake contains the purified, un-ionized this compound.
-
Washing: Wash the filter cake with additional cold 0.5M Na₂CO₃, followed by cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid under vacuum at 50°C.
Troubleshooting & FAQs
Q1: Why am I getting an emulsion during the DCM extraction in Protocol A? A1: Emulsions often occur if the pH is not sufficiently high, leading to incomplete deprotonation of the target compound, or due to residual POCl₃ byproducts (like phosphoric acid derivatives) acting as surfactants. Fix: Ensure the aqueous layer is strictly > pH 12. You can also add brine (saturated NaCl) to the aqueous layer to increase ionic strength and break the emulsion.
Q2: My target compound isn't precipitating after adding HCl in Protocol A. What happened? A2: If the concentration of the sodium salt in the aqueous layer is too low, the target compound might remain partially dissolved, or it may have formed a supersaturated solution. Fix: Concentrate the aqueous layer under reduced pressure before acidification, or seed the solution with a pure crystal of this compound. Ensure the final pH is firmly acidic (pH 4-5) to guarantee complete protonation.
Q3: How do I verify the complete removal of the starting materials? A3: ¹H-NMR (in DMSO-d6) is the most definitive method. The disappearance of the highly deshielded 4-OH proton confirms the removal of the diol. For the dichloro impurity, monitor the shift of the aromatic proton at the 3-position; in the target quinolin-2-one tautomer, this proton typically resonates further upfield (around δ 6.5 ppm) compared to the fully aromatic dichloro derivative .
Q4: Can I use column chromatography instead of acid-base extraction? A4: Yes, but it is generally less efficient for scale-up and suffers from poor atom economy. If you choose chromatography, use silica gel with a gradient of Hexane/Ethyl Acetate. The highly lipophilic 2,4-dichloro-8-methylquinoline will elute first, followed by the target compound. The diol will remain near the baseline due to its extreme polarity.
References
-
Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. URL: [Link]
Technical Support Center: Optimizing Cyclization of 8-Methylaniline Derivatives
Welcome to the technical support center for the optimization of cyclization reactions involving 8-methylaniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of an 8-methylaniline derivative is resulting in low yields. What is the primary factor I should investigate?
A1: The most critical factor in a Fischer indole synthesis is often the temperature and the choice of acid catalyst.[1][2][3][4] These reactions typically require acidic conditions to facilitate the cyclization of the intermediate phenylhydrazone.[2][3][4]
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid catalyst is crucial.[1][4] While Brønsted acids like HCl and H₂SO₄ are commonly used, Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid (PPA) can also be effective.[1][2][3][4] The optimal catalyst will depend on the specific substrate.
-
Temperature Optimization: Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation or the formation of undesired side products. A systematic temperature screen is recommended. For instance, some reactions that are ineffective at 100°C show significant improvement at 125°C or 150°C.[5] In some cases, a more moderate temperature of 80°C may be optimal to maximize the yield of the desired product while minimizing byproducts.[1][5]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.
Q2: I'm observing significant byproduct formation in the cyclization of my 8-methylaniline derivative. How can I improve the reaction's selectivity?
A2: Byproduct formation is a common challenge that can often be mitigated by carefully adjusting the reaction temperature and time.[5] The presence of the 8-methyl group can influence the regioselectivity of the cyclization, and controlling the kinetic versus thermodynamic pathways is key.
Detailed Troubleshooting:
-
Kinetic vs. Thermodynamic Control: Higher temperatures can sometimes favor the formation of a thermodynamically more stable, but undesired, regioisomer.[5] Conversely, lower temperatures may favor the kinetically controlled product. It has been observed that higher temperatures in the thermal process can lead to cyclization at the less substituted position.[5]
-
Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents are often used for Fischer indole synthesis.[2] A screening of solvents with different polarities and hydrogen-bonding capabilities should be considered.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can offer significant advantages over conventional heating.[6] It allows for rapid and uniform heating, which can lead to shorter reaction times, higher yields, and sometimes improved selectivity.[6] For example, in some Fischer indole syntheses, microwave irradiation at 220-240°C has proven optimal.[7]
Table 1: Effect of Temperature on Fischer Indole Synthesis Yield and Selectivity (Hypothetical Data for an 8-Methylaniline Derivative)
| Entry | Temperature (°C) | Time (h) | Yield of Desired Isomer (%) | Yield of Undesired Isomer (%) |
| 1 | 80 | 12 | 65 | 15 |
| 2 | 100 | 8 | 75 | 20 |
| 3 | 120 | 4 | 70 | 25 |
| 4 | 140 | 2 | 55 | 35 |
Troubleshooting Guides
Guide 1: Low to No Conversion in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines and related structures.[8][9] If you are experiencing low or no conversion with an 8-methylaniline derivative, consider the following:
Root Cause Analysis and Solutions:
-
Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion, which is the key electrophile for the cyclization.[8]
-
Acid Catalyst: This step is typically acid-catalyzed. Ensure you are using an appropriate acid (e.g., HCl, trifluoroacetic acid) at a suitable concentration. For less nucleophilic aromatic rings, stronger acids and higher temperatures may be required.[8]
-
Aldehyde/Ketone Reactivity: The carbonyl component must be sufficiently reactive. Aldehydes generally perform better than ketones.[10]
-
-
Nucleophilicity of the Aromatic Ring: The electron-donating nature of the 8-methyl group should facilitate the electrophilic aromatic substitution. However, other substituents on the aniline ring can significantly impact its nucleophilicity.
-
Electron-Withdrawing Groups: If your substrate contains electron-withdrawing groups, the aromatic ring will be less nucleophilic, potentially requiring harsher reaction conditions (higher temperature, stronger acid).[11]
-
-
Temperature and Reaction Time:
-
Kinetic Control: Some Pictet-Spengler reactions are kinetically controlled, especially when forming a new chiral center. Lower temperatures may be necessary to achieve the desired diastereoselectivity.[10]
-
Reversibility: At higher temperatures, the reaction can become reversible, which may impact the final product distribution.[10]
-
Experimental Protocol: General Procedure for Pictet-Spengler Reaction
-
Dissolve the 8-methyl-β-arylethylamine derivative in a suitable solvent (e.g., toluene, dichloromethane).
-
Add the aldehyde or ketone (1.0-1.2 equivalents).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a base (e.g., saturated NaHCO₃ solution), and extract the product.
-
Purify the crude product by column chromatography.
Guide 2: Optimizing the Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles from α-arylamino-ketones.[12][13] Historically, this reaction has been plagued by harsh conditions and low yields, but modern variations have improved its utility.[14][15]
Key Optimization Parameters:
-
Temperature: This reaction often requires elevated temperatures. Microwave irradiation has been shown to be particularly effective, reducing reaction times and potentially improving yields.[16]
-
Catalyst: While the classic procedure uses an excess of aniline, which can also act as a catalyst, modern variations may employ other catalysts to improve efficiency under milder conditions.[14][15]
-
Solvent: The choice of solvent can be critical. High-boiling point aprotic solvents are often suitable for these reactions.
Workflow for Optimizing Bischler-Möhlau Synthesis
Caption: Workflow for optimizing the Bischler-Möhlau indole synthesis.
Mechanistic Insights
Understanding the reaction mechanism is paramount for effective troubleshooting.
Fischer Indole Synthesis Mechanism
The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The 8-methylaniline is first converted to the corresponding phenylhydrazine, which then condenses with an aldehyde or ketone to form a phenylhydrazone.[2][3]
-
Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate.[3]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step, which proceeds through a cyclic transition state.[3]
-
Aromatization and Cyclization: The intermediate diimine rearomatizes, and subsequent cyclization and elimination of ammonia yield the indole core.[3]
Caption: Simplified mechanism of the Fischer indole synthesis.
By understanding these fundamental steps, you can better diagnose issues in your reaction and make informed decisions to optimize the temperature and other conditions for a successful cyclization.
References
-
Pola, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
-
Kappe, C. O., et al. (2016). Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. Chemistry of Heterocyclic Compounds, 52(11), 897–903. [Link]
-
Wosnick, J. H., et al. (2006). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
-
Sofiyeva, S. O., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. SciSpace. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. ResearchGate. [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
-
PubMed. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. PubMed. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Beilstein Journals. (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Beilstein Journals. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. [Link]
-
Beilstein Journals. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ResearchGate. [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. chemeurope.com. [Link]
-
ResearchGate. (n.d.). Optimization of the Cyclization Reaction a. ResearchGate. [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Optimization of cyclization reaction 1. ResearchGate. [Link]
-
PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
-
Research Collection. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Research Collection. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
- Baliah, V., & Satyanarayana, P. V. V. (1978). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Indian Journal of Chemistry, 16A, 966.
-
PMC. (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PMC. [Link]
-
One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. (n.d.). [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 595-599. [Link]
-
ChemRxiv. (n.d.). Catalyzed 6-endo-dig Cyclizations of Aromatic 1,5-Enynes to 2-(Naphthalen-2-yl)anilines Leading to Divergent Syntheses of. ChemRxiv. [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
-
PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]
- Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. (n.d.).
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567-2581. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 118(3), 277-282. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 595-599. [Link]
- Gribble, G. W. (2000). Fischer Indole Synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075.
- Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosph
-
Taylor & Francis. (n.d.). N-methylaniline – Knowledge and References. Taylor & Francis. [Link]
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 9(10), 847. [Link]
-
Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (n.d.). [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating [academia.edu]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 16. researchgate.net [researchgate.net]
Scale-up challenges for 4-Chloro-8-methylquinolin-2-ol production
Technical Support Center: Scale-Up Guide for 4-Chloro-8-methylquinolin-2-ol Production
Executive Summary
Scaling up the production of This compound (also known as 4-chloro-8-methyl-2-hydroxyquinoline or its lactam tautomer, 4-chloro-8-methylquinolin-2(1H)-one) presents a unique set of chemical engineering and safety challenges. The core difficulty lies in the chlorination step using Phosphorus Oxychloride (POCl
On a bench scale, the exotherm is manageable. At the pilot or manufacturing scale, however, the accumulation of metastable phosphorodichloridic acid intermediates during quenching can lead to delayed thermal runaways. Furthermore, regioselectivity is critical: the 2-oxo function is susceptible to chlorination, leading to the 2,4-dichloro impurity , which is difficult to separate.
This guide moves beyond standard recipes to address the why and how of failure modes, providing robust, self-validating protocols.
Module 1: Reaction Dynamics & Chlorination Control
Context: The transformation typically starts from 4-hydroxy-8-methylquinolin-2(1H)-one . The goal is to selectively chlorinate the 4-position while preserving the 2-oxygen functionality (or recovering it).
Q1: Why is my reaction mixture solidifying into an unstirrable "brick" during the POCl addition?
Diagnosis: This is a classic slurry density issue compounded by the formation of phosphoryl-quinoline complexes.
The Mechanism: The reaction generates HCl gas and viscous phosphorochloridate intermediates. In neat POCl
Troubleshooting Protocol:
-
Solvent Dilution (The "Wet" Method): Do not run neat if viscosity is an issue. Use a high-boiling, inert solvent like Chlorobenzene or Toluene (3-5 volumes). This maintains a stirrable slurry and acts as a heat sink.
-
Staged Reagent Addition: Instead of adding solid quinolone to hot POCl
, create a slurry of the quinolone in chlorobenzene and add POCl slowly at reflux temperature. This controls the rate of HCl evolution. -
Engineering Control: Switch to a high-torque anchor impeller or a helical ribbon agitator. Standard pitch-blade turbines often cavitate in these thick pastes.
Q2: I am seeing high levels of the 2,4-dichloro-8-methylquinoline impurity. How do I prevent this?
Diagnosis: POCl
The "Robust" Solution (The Hydrolysis Route): Attempting to stop exactly at mono-chlorination on a large scale is chemically risky due to mixing inhomogeneities.
-
Strategy: Drive the reaction to completion to form the 2,4-dichloro-8-methylquinoline (which is easier to purify/isolate).
-
Correction: Subsequently, perform a selective acid hydrolysis . The chlorine at the 2-position is more labile (reactive) than the 4-position.
-
Protocol: Reflux the 2,4-dichloro intermediate in dilute acetic acid or HCl. The 2-Cl hydrolyzes back to the 2-OH (lactam), leaving the 4-Cl intact. This yields high-purity this compound.
Key Insight: "It is often more efficient to push a reaction to a stable 'over-reacted' state and selectively reverse it, than to balance on a kinetic knife-edge."
Module 2: The Critical Safety Step – Quenching POCl
Context: Quenching excess POCl
Q3: During the water quench, the temperature spiked uncontrollably after the addition was finished. What happened?
Diagnosis: You experienced a Delayed Exotherm caused by the accumulation of metastable intermediates.[1][2][3]
The Mechanism: At low temperatures (<5°C), POCl
The "Reverse Quench" Protocol (Mandatory for Scale-Up):
-
NEVER add water to the reaction mixture.[4]
-
ALWAYS add the reaction mixture into a large volume of cold water (or dilute caustic/bicarbonate).
Step-by-Step Safe Quench:
-
Preparation: Fill the quench vessel with water (calc. 5-10x excess) and cool to 15-20°C.
-
Transfer: Transfer the hot reaction mass (diluted with toluene/chlorobenzene) into the quench vessel slowly.
-
Temperature Control: Maintain quench mass <30°C. If it rises, STOP the transfer.
-
Agitation: Maximum agitation is required to prevent "hot spots" of unhydrolyzed POCl
settling at the bottom.
Module 3: Visualization of Process Logic
Figure 1: Synthesis & Purification Workflow
This diagram illustrates the robust "Di-chloro Route" to ensure high purity.
Caption: Workflow prioritizing the stable 2,4-dichloro intermediate to guarantee regiochemical purity.
Module 4: Quantitative Data & Specifications
Table 1: Process Parameters & Limits
| Parameter | Recommended Range | Failure Mode (If Exceeded) |
| Reaction Temp (Chlorination) | 105°C - 115°C | <100°C: Incomplete reaction.>120°C: Tar formation/decomposition. |
| POCl | 3.0 - 5.0 eq | <3.0: Slurry becomes too thick (unless solvent used).>5.0: Excessive waste/quenching hazard. |
| Quench Temperature | 15°C - 30°C | <5°C: Accumulation of unreacted POCl |
| Hydrolysis Acid Conc. | 10% - 20% HCl/AcOH | High conc: Hydrolysis of 4-Cl (Yield loss).Low conc: Incomplete conversion of 2-Cl. |
Module 5: Advanced Troubleshooting (FAQs)
Q4: The final product has a pink/red discoloration. Is this a metal impurity?
Answer: Likely not metal. This is typically due to oxidative coupling of aniline-like impurities or trace phenol derivatives.
-
Fix: Perform a "charcoal treatment" during the recrystallization step. Dissolve the crude product in hot ethanol/methanol, add activated carbon (5% w/w), stir for 30 mins, and filter hot.
Q5: My yield drops significantly during the acid hydrolysis step.
Answer: You are likely hydrolyzing the 4-chloro group as well.
-
Mechanistic Check: The 4-chloro group is vinylogous to the nitrogen and is deactivated, but it will hydrolyze under vigorous conditions.
-
Optimization: Lower the hydrolysis temperature to 80-90°C and monitor by HPLC. Stop immediately when the 2,4-dichloro peak disappears (<0.5%). Do not "soak" the reaction overnight.
Q6: How do I handle the massive HCl off-gassing at the 10kg scale?
Answer: You cannot rely on a simple trap.
-
Engineering Solution: Install a Caustic Scrubber . Connect the reactor vent to a falling-film absorber or a packed column circulating 10-15% NaOH.
-
Safety Note: Ensure a "suck-back" trap is installed between the reactor and the scrubber to prevent caustic from being pulled into the hot POCl
mixture (which would be catastrophic).
References
-
Organic Process Research & Development . (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.[3] [Link]
-
Molecules . (2000).[5] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI. [Link]
-
Organic Process Research & Development . (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. ACS/MDPI. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of 4-Chloro-8-methylquinolin-2-ol
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 4-Chloro-8-methylquinolin-2-ol , a critical intermediate in the synthesis of antimalarial and antibacterial quinoline scaffolds.
The Core Challenge: The nomenclature "quinolin-2-ol" is chemically misleading in solution. This compound exhibits significant lactam-lactim tautomerism . While the IUPAC name implies a hydroxyl group at position 2 (enol form), the molecule exists predominantly as the amide (4-Chloro-8-methylquinolin-2(1H)-one ) in polar solvents like DMSO-d6.
Failure to account for this equilibrium leads to misinterpretation of the integration values (specifically the "missing" OH proton) and incorrect assignment of the H3 proton. This guide compares the spectral performance in DMSO-d6 versus CDCl3 to establish a self-validating analytical protocol.
Structural Analysis & Tautomerism
To interpret the NMR data correctly, one must first understand the dynamic equilibrium of the scaffold. The stability of the lactam form (B) is driven by the aromaticity of the adjacent ring and the high polarity of the solvent.
Visualization: Lactam-Lactim Equilibrium
Caption: The equilibrium shifts heavily toward the Lactam (2-one) form in polar solvents, which is the species observed in standard QC protocols.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the molecular species observed.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| Dominant Species | Lactam (2-one) | Mixture / Aggregates |
| Solubility | High (Complete dissolution) | Low (Often requires heating) |
| Exchangeable Protons | Visible: NH appears as a broad singlet (11-12 ppm). | Invisible/Broad: OH/NH often exchanges or broadens into baseline. |
| H3 Signal | Sharp Singlet (~7.0 ppm). | Broad or shifted due to H-bonding variation. |
| Water Peak | Distinct at 3.33 ppm (usually does not interfere). | Variable (1.56 ppm); can overlap with aliphatic impurities. |
| Suitability | Standard for QC & Characterization. | Not recommended for quantitative analysis. |
Scientific Rationale: In CDCl3, quinolinones often form intermolecular hydrogen-bonded dimers (similar to carboxylic acids), causing significant line broadening and concentration-dependent chemical shifts. DMSO disrupts these dimers, isolating the monomeric lactam species and yielding sharp, reproducible peaks.
Detailed 1H NMR Interpretation (DMSO-d6)
Protocol Reference: 400 MHz or 500 MHz spectrometer, 298 K. Reference Standard: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
Spectral Assignment Table[1]
| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Mechanistic Explanation |
| NH | 11.50 – 12.00 | Broad Singlet | 1H | - | Lactam NH. Highly deshielded due to amide character. Disappears with D2O shake. |
| H5 | 7.80 – 7.95 | Doublet (dd) | 1H | J ≈ 8.0, 1.5 | Peri-Effect. Deshielded by the Cl atom at C4 and the carbonyl at C2. Most downfield aromatic signal. |
| H7 | 7.45 – 7.55 | Doublet (d) | 1H | J ≈ 7.5 | Ortho to the Methyl group at C8. |
| H6 | 7.20 – 7.30 | Triplet (t/dd) | 1H | J ≈ 7.5, 8.0 | Meta-coupling may be visible. Shielded relative to H5. |
| H3 | 6.95 – 7.05 | Singlet | 1H | - | Diagnostic Peak. The C4-Cl substituent deshields this relative to 4-Methyl analogs (6.3 ppm), but it remains upfield of aromatics due to the α-carbonyl position. |
| 8-Me | 2.40 – 2.50 | Singlet | 3H | - | Methyl group attached to the aromatic ring. Often overlaps with residual DMSO pentet (2.50 ppm). |
Critical Interpretation Notes:
-
The H3 Singlet: This is the "fingerprint" of the 4-chloro-2-one scaffold. If this peak appears as a doublet, it indicates incomplete chlorination (presence of H4) or a different isomer.
-
The 8-Methyl Overlap: In DMSO-d6, the methyl signal (approx 2.45 ppm) sits on the shoulder of the solvent residual peak (2.50 ppm). Action: Process with a high vertical scale or use a solvent suppression sequence (e.g., zgpr) if precise integration is required.
-
H5 vs. H7: H5 is typically more deshielded than H7 due to the proximity of the electron-withdrawing Chlorine at position 4 (the peri-effect).
Experimental Protocol
This protocol ensures the isolation of the pure lactam tautomer for analysis, avoiding "ghost" peaks from the lactim form.
A. Sample Preparation (Self-Validating)
-
Weighing: Weigh 5–10 mg of the solid product into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Check: The solution should be clear and slightly yellow. If cloudy, sonicate for 30 seconds.
-
Validation: If solids persist, the sample may be the hydrochloride salt. Add 1 drop of NaOD/D2O to free the base, or filter.
-
-
Transfer: Transfer to a high-quality NMR tube (5mm).
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard 1H)
-
Number of Scans (NS): 16 or 32 (Sufficient for >5mg).
-
Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).
-
Note: The NH proton has a long T1 relaxation time. For quantitative NMR (qNMR), use D1 > 10s.
-
-
Spectral Width: -2 to 14 ppm (To capture the NH peak).
C. Workflow Visualization
Caption: Decision tree for verifying structural integrity via H3 signal analysis.
References
-
Ismail, M. M., Abass, M., & Hassan, M. M. (2000).[1] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239.[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (General reference for substituent chemical shifts in heterocycles).
-
SpectraBase. (2023). 8-Methylquinoline 1H NMR Spectrum. John Wiley & Sons.[2][3]
Sources
FTIR spectral analysis of 4-Chloro-8-methylquinolin-2-ol functional groups
As a Senior Application Scientist, selecting the appropriate analytical modality for characterizing complex active pharmaceutical ingredient (API) intermediates is not merely a matter of convenience—it is a matter of data integrity.
4-Chloro-8-methylquinolin-2-ol is a highly versatile quinoline intermediate frequently utilized in medicinal chemistry and anticancer drug development[1]. However, characterizing its functional groups via Fourier Transform Infrared (FTIR) spectroscopy presents a distinct analytical challenge: the molecule exhibits solid-state lactam-lactim tautomerism[2].
This comparison guide objectively evaluates the performance of High-Resolution Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) and Diffuse Reflectance (DRIFTS) methodologies for analyzing this specific compound. By examining the causality behind matrix interactions and spectral artifacts, we will establish self-validating protocols to ensure absolute confidence in your spectral data.
The Analytical Challenge: Tautomerism in Quinoline Intermediates
In the solid state, quinolin-2-ol derivatives exist in a dynamic equilibrium between the lactim (hydroxy) form and the lactam (quinolin-2(1H)-one) form[2]. This structural duality dictates the physicochemical properties of the intermediate. Accurate FTIR analysis must cleanly resolve the O-H stretch of the lactim form from the N-H and C=O stretches of the lactam form[3].
Lactam-Lactim tautomeric equilibrium of this compound and key FTIR markers.
Modality Comparison: ATR-FTIR vs. Transmission (KBr) vs. DRIFTS
When selecting an FTIR technique for this compound, the primary concern is preventing the sample matrix from shifting the tautomeric equilibrium or obscuring functional group markers.
-
Transmission (KBr Pellet): KBr pellets offer a longer effective pathlength, making them superior for trace component detection[4]. However, KBr is highly hygroscopic. Moisture absorption inevitably introduces a broad water band at ~3400 cm⁻¹ that completely masks the critical O-H and N-H tautomeric markers[5]. Furthermore, interactions between the polar KBr matrix and the sample can artificially shift the lactam-lactim ratio.
-
Diamond ATR-FTIR (Recommended): ATR requires zero sample dilution, preserving the native solid-state tautomeric ratio. While the evanescent wave has a shallow penetration depth, applying uniform pressure (up to 75 psi) ensures optimal optical contact, yielding highly reproducible spectra without moisture artifacts[6].
-
DRIFTS: While excellent for surface analysis of powders, DRIFTS still requires dilution in an IR-inactive matrix (like KBr), suffering from the same hygroscopic drawbacks as transmission methods.
Table 1: Quantitative Comparison of FTIR Modalities for Quinoline Derivatives
| Performance Metric | Diamond ATR-FTIR | KBr Pellet (Transmission) | DRIFTS |
| Sample Preparation | None (Direct powder application) | High (Milling, pressing, vacuum) | Moderate (Dilution in matrix) |
| Moisture Artifacts | Negligible | High (Hygroscopic matrix) | High |
| Tautomer Preservation | Excellent (Native state) | Poor (Matrix interactions) | Moderate |
| Trace Sensitivity | Moderate (Shallow penetration) | High (Long pathlength) | High (Surface interactions) |
| Spectral Baseline | Flat (Refractive index corrected) | Prone to Christiansen scattering | Requires Kubelka-Munk conversion |
Spectral Interpretation & Functional Group Mapping
When analyzing this compound, expect the following functional group assignments. The presence and ratio of the first three peaks will validate the tautomeric state of your specific batch.
-
C=O Stretch (Lactam Amide I): Sharp, intense peak at ~1650 - 1670 cm⁻¹[3].
-
N-H Stretch (Lactam): Broadened peak at ~3150 - 3250 cm⁻¹.
-
O-H Stretch (Lactim): Broad peak at ~3300 - 3450 cm⁻¹[3].
-
C=C / C=N Aromatic Ring: Multiple sharp peaks between 1500 - 1600 cm⁻¹.
-
Aliphatic C-H (8-Methyl): Weak stretches at ~2920 - 2960 cm⁻¹.
-
C-Cl Stretch: Strong, sharp peak in the fingerprint region at ~750 - 800 cm⁻¹.
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, protocols must not be followed blindly; they must be understood mechanistically. Below are self-validating workflows for both ATR and KBr methodologies.
Self-validating FTIR workflow comparing ATR and KBr methodologies for quinoline characterization.
Protocol A: High-Resolution Diamond ATR-FTIR (Recommended)
-
System Suitability Test (SST): Clean the diamond crystal with spectroscopic-grade isopropanol. Perform a single-beam background scan (32 scans, 4 cm⁻¹ resolution).
-
Causality & Validation: The baseline must read <0.001 AU. Any peaks indicate residual organic contamination or atmospheric H₂O/CO₂ interference. Do not proceed until the baseline is flat.
-
-
Sample Application: Deposit ~2-5 mg of the pure this compound powder directly onto the center of the crystal.
-
Optical Contact: Apply uniform pressure (up to 75 psi) using the ATR anvil[6].
-
Causality: The evanescent wave generated in ATR penetrates only 0.5–2.0 µm into the sample. Insufficient pressure leaves microscopic air gaps between the crystalline powder and the diamond, drastically reducing the effective pathlength and yielding artificially weak, unquantifiable spectra.
-
-
Acquisition: Collect 32 scans. Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth.
Protocol B: Transmission KBr Pellet (Alternative for Trace Impurities)
-
Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Residual water creates a massive, broad band at 3400 cm⁻¹ that will completely mask the O-H and N-H tautomeric markers of the quinoline[5].
-
-
Milling (Self-Validation Step): Grind ~1 mg of sample with 100 mg of KBr in an agate mortar for exactly 2 minutes.
-
Causality: Particle size must be reduced to <2 µm (less than the wavelength of IR light). Failing to do so triggers the Christiansen effect, causing asymmetrical peak broadening and severe baseline scattering[5].
-
-
Pressing: Apply 10 tons of pressure under a vacuum for 5 minutes.
-
Causality: The vacuum evacuates entrapped air from the matrix. Without it, the resulting pellet will be turbid, causing baseline drift due to stray light scattering[5].
-
-
SST & Acquisition: Scan a blank KBr pellet first. If the water band exceeds 0.01 AU, discard and re-dry the matrix. If validated, scan the sample pellet.
Conclusion & Recommendations
For the routine functional group analysis and tautomeric characterization of this compound, Diamond ATR-FTIR is the unequivocally superior modality . By eliminating the hygroscopic KBr matrix, ATR prevents the introduction of moisture artifacts and preserves the API intermediate's native solid-state equilibrium. KBr pellets should be strictly reserved for scenarios where the analytical goal demands maximum sensitivity for detecting trace-level impurities[4], provided rigorous environmental moisture controls are implemented.
References
-
[4] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? | Source: kinteksolution.com | URL: 4
-
[1] Title: this compound | Benchchem | Source: benchchem.com | URL: 1
-
[6] Title: Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO Inc | Source: jascoinc.com | URL: 6
-
[5] Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | Source: azom.com | URL: 5
-
[2] Title: 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem | Source: nih.gov | URL: 2
-
[3] Title: Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions | Source: arabjchem.org | URL: 3
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- 3. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. kinteksolution.com [kinteksolution.com]
- 5. azom.com [azom.com]
- 6. jascoinc.com [jascoinc.com]
Technical Guide: Mass Spectrometry Fragmentation of 4-Chloro-8-methylquinolin-2-ol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Chloro-8-methylquinolin-2-ol , a critical intermediate in the synthesis of functionalized quinoline scaffolds for pharmaceutical and agrochemical applications.[1][2]
Executive Summary & Compound Identity
This compound exists in a tautomeric equilibrium between its enol form (2-ol) and its keto form (4-chloro-8-methylquinolin-2(1H)-one ).[1][2] In the gas phase (Mass Spectrometry), the fragmentation behavior is heavily influenced by the stability of the 2-quinolone core and the lability of the C4-Chloro substituent.[1]
| Property | Specification |
| CAS Number | 64951-58-2 (Analogue ref: 21617-12-9 for dichloro variant) |
| Formula | C₁₀H₈ClNO |
| Exact Mass | 193.0294 Da |
| Molecular Weight | 193.63 g/mol |
| Key Isotopes | ³⁵Cl (100%), ³⁷Cl (32%) → Characteristic 3:1 M:(M+2) ratio |
Experimental Protocol: Data Acquisition
To replicate the fragmentation patterns described below, the following standardized protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended. These protocols ensure self-validating spectral data.[1][2]
GC-MS (Electron Ionization)
-
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1][2]
-
Validation Check: Verify the relative abundance of the m/z 193/195 pair. Deviations from 3:1 indicate detector saturation or co-eluting impurities.[1][2]
LC-MS/MS (Electrospray Ionization)
-
Mode: Positive Ion Mode (+ESI).
-
Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.[1][2]
-
Gradient: 5% B to 95% B over 10 min.
-
Collision Energy (CE): Ramped 10–40 eV to capture both labile (Cl loss) and skeletal (ring opening) fragments.[1][2]
-
Validation Check: Monitor the [M+H]⁺ ion at m/z 194.0. In-source fragmentation often yields a premature [M+H-CO]⁺ peak; adjust cone voltage if this is excessive.[1][2]
Fragmentation Performance & Mechanism[1]
The fragmentation of this compound is distinct due to the interplay between the robust quinolone core and the peripheral substituents.[1]
Primary Fragmentation Pathway (EI - 70 eV)
Upon electron impact, the molecular ion (M⁺, m/z 193) is formed.[1][2] The fragmentation is driven by the stability of the aromatic system and the tautomeric amide structure.[1][2]
-
Loss of Carbon Monoxide (CO, -28 Da):
-
Mechanism: The 2-quinolone tautomer undergoes a retro-Diels-Alder-like collapse or simple extrusion of the carbonyl carbon.[1][2]
-
Transition: m/z 193 → m/z 165 .
-
Significance: This is the diagnostic transition for 2-hydroxyquinolines/2-quinolones.[1][2] If this loss is absent, the oxygen is likely not at the C2 position.[1][2]
-
-
Loss of Chlorine Radical (Cl[1][2]•, -35 Da): [1][3][4]
-
Mechanism: Homolytic cleavage of the C4-Cl bond.[1][2] This can occur from the parent ion or the [M-CO] fragment.[1][2]
-
Transition: m/z 193 → m/z 158 (minor) OR m/z 165 → m/z 130 (major).
-
Observation: The peak at m/z 130 is often the base peak in high-energy spectra, representing the highly stabilized indole-like cation formed after losing both CO and Cl.[1][2]
-
-
Loss of Hydrogen (H[1][2]•, -1 Da):
-
Mechanism: Loss of a hydrogen atom, likely from the C8-methyl group, leads to a ring-expanded tropylium-like species (aza-tropylium).[1]
-
Transition: m/z 165 → m/z 164 .
-
ESI-MS/MS Pathway (Collision Induced Dissociation)
In ESI, the protonated molecule [M+H]⁺ (m/z 194) is the precursor.[1][2]
-
Low CE (10-20 eV): Dominant loss of water [M+H-H₂O]⁺ is rare for quinolones unless the OH is aliphatic.[1][2] Instead, loss of CO (28 Da) to form m/z 166 is observed.[1][2]
-
High CE (>30 eV): Cleavage of the C-Cl bond becomes prominent, yielding the dechlorinated core.[1][2]
Visualization of Fragmentation Logic
Caption: Figure 1. EI-MS fragmentation tree for this compound showing the primary CO loss pathway characteristic of the quinolone scaffold.
Comparative Guide: Alternatives & Analogues
To accurately identify this compound, it must be distinguished from structural isomers and analogues.[1] The table below contrasts its MS performance with key alternatives.
| Feature | This compound (Target) | 4-Chloro-2-methylquinoline (Alternative A) | 4,8-Dichloroquinoline (Alternative B)[1] |
| Structure | 2-OH / 2-One tautomer | 2-Methyl (No Oxygen) | 8-Chloro (No Methyl) |
| Molecular Ion | m/z 193 | m/z 177 | m/z 197 |
| Isotope Pattern | 3:1 (One Cl) | 3:1 (One Cl) | 9:6:1 (Two Cl) |
| Primary Fragment | m/z 165 (Loss of CO) | m/z 142 (Loss of Cl) | m/z 162 (Loss of Cl) |
| Diagnostic Marker | [M-28]⁺ peak | Absence of [M-28]⁺ | Characteristic Cl₂ pattern |
| Use Case | Drug Intermediate (Quinolones) | Deoxy-impurity | Halogenated scaffold |
Analysis of Causality:
-
Alternative A (Deoxy): Without the C2-Oxygen, the facile loss of 28 Da (CO) is impossible.[1][2] The spectrum is dominated instead by the direct loss of the halogen (Cl) or HCN from the ring.[1][2]
-
Alternative B (Dichloro): The presence of two chlorines creates a distinct isotopic envelope.[1][2] The mass shift (+4 Da vs Target) and the lack of CO loss clearly distinguish it from the target molecule.[1][2]
References
-
MDPI. (2000).[1][2] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Retrieved from [Link][2]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Quinoline, 4-chloro-2-methyl-. Retrieved from [Link][2]
-
PubChem. 4-Chloroquinolin-8-ol (Isomer Comparison). Retrieved from [Link][2]
-
SpectraBase. Mass Spectrum of 4-Chloro-2-methylquinoline. Retrieved from [Link][2]
Sources
A Comparative Guide to the X-ray Crystallography of Substituted 4-Chloro-quinolin-2-ols: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of substituted 4-chloro-quinolin-2-ols. Recognizing the scarcity of a centralized, comparative crystallographic dataset for this class of compounds, this document serves as a practical resource for researchers in medicinal chemistry and materials science. We present detailed, field-tested protocols for the synthesis of key precursors and target molecules, alongside a comparative analysis of available single-crystal X-ray diffraction data. The guide emphasizes the causal relationships between molecular substitution, crystal packing, and the resulting physicochemical properties, offering insights into rational drug design and solid-state characterization.
Introduction
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The introduction of a chlorine atom at the 4-position, along with other substituents on the quinoline ring, can significantly modulate the compound's pharmacological profile. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the development of stable, well-characterized pharmaceutical formulations.
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structure. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of a material. This guide will walk through the essential experimental procedures to obtain X-ray quality crystals of substituted 4-chloro-quinolin-2-ols and will present a comparative analysis of the structural data for representative compounds.
Methodology: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound. The following protocols are based on established literature procedures and offer a reliable pathway to obtaining substituted 4-chloro-quinolin-2-ols.
Experimental Protocol 1: Synthesis of 2,4-Dichloroquinoline (A Key Precursor)
The synthesis of the versatile precursor, 2,4-dichloroquinoline, can be achieved from the readily available 4-hydroxyquinolin-2-one.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxyquinolin-2-one (2 mmol) in phosphorus oxychloride (POCl₃, 2 mL).
-
Heat the reaction mixture to 100°C for 15 minutes. The suspension will gradually dissolve.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Adjust the pH of the resulting solution to 8 using a saturated solution of sodium carbonate (Na₂CO₃). A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry at room temperature.
-
The crude 2,4-dichloroquinoline can be further purified by recrystallization from diethyl ether to obtain crystals suitable for subsequent reactions.[3]
Experimental Protocol 2: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
This protocol details the synthesis of a representative substituted 4-chloro-quinolin-2-ol from its corresponding dichloro- precursor.[4]
Procedure:
-
Dissolve 2,4-dichloro-8-methylquinoline (10 mmol) in dilute acetic acid (50 mL, 80%).
-
Heat the solution under reflux for one hour.
-
Pour the clear solution into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield 4-chloro-8-methylquinolin-2(1H)-one.
Experimental Protocol 3: General Procedure for Crystallization
Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and techniques.
Procedure:
-
Dissolve the purified substituted 4-chloro-quinolin-2-ol in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, acetonitrile, or dimethylformamide).
-
Allow the solution to cool slowly to room temperature. If no crystals form, loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Alternatively, employ a solvent/anti-solvent diffusion method. Dissolve the compound in a good solvent and carefully layer a miscible anti-solvent (a solvent in which the compound is poorly soluble) on top. Crystals may form at the interface.
-
Once crystals have formed, carefully isolate a well-formed single crystal for X-ray analysis.
X-ray Crystallography: Data Acquisition and Analysis
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations. Monochromatic X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell parameters and space group, and the crystal structure is solved and refined using specialized software such as SHELXS and SHELXL.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for two representative substituted chloro-quinolin-2-ones. While not a comprehensive series, this comparison provides valuable insights into the structural effects of substitution.
| Compound | 3-Chloro-4-methylquinolin-2(1H)-one | 4-chloro-2-methylquinolin-6-ol |
| Chemical Formula | C₁₀H₈ClNO | C₁₀H₈ClNO |
| Molecular Weight | 193.62 | 193.62 |
| Crystal System | Monoclinic | Not specified |
| Space Group | P2₁/c | Not specified |
| a (Å) | 3.9361 (2) | Not specified |
| b (Å) | 12.9239 (6) | Not specified |
| c (Å) | 17.1019 (7) | Not specified |
| β (°) | 100.197 (4) | Not specified |
| Volume (ų) | 856.23 (7) | Not specified |
| Z | 4 | Not specified |
| Temperature (K) | 296 | Not specified |
| Key Intermolecular Interactions | N-H···O hydrogen bonds forming R²₂(8) rings; weak π-π stacking. | Not specified |
Discussion of Structural Features:
In the crystal structure of 3-chloro-4-methylquinolin-2(1H)-one , the quinoline ring system is nearly planar. The molecules form inversion dimers through pairs of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers are further stabilized by weak π-π stacking interactions between the aromatic rings.
For 4-chloro-2-methylquinolin-6-ol , while detailed crystallographic parameters were not available in the searched literature, its structure is noted. The presence of the hydroxyl group at the 6-position introduces the potential for additional hydrogen bonding interactions, which would significantly influence the crystal packing compared to the previously discussed structure.
The substitution pattern clearly dictates the supramolecular assembly. The presence of hydrogen bond donors (N-H) and acceptors (C=O, -OH) leads to the formation of robust hydrogen-bonded networks, which are a key consideration in crystal engineering and the prediction of solid-state properties. The chloro-substituent can also participate in weaker C-H···Cl interactions.
Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are essential for routine characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure in solution, providing information on the connectivity of atoms and the chemical environment of each nucleus.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the C=O stretch of the quinolin-2-one ring (typically around 1650 cm⁻¹) and the O-H stretch of hydroxyl substituents.
Conclusion
The crystallographic analysis of substituted 4-chloro-quinolin-2-ols provides fundamental insights into their solid-state structures, which are critical for understanding their chemical and biological properties. Although a comprehensive comparative database is yet to be established, this guide provides the necessary experimental framework for researchers to synthesize, crystallize, and characterize these important heterocyclic compounds. By combining robust synthetic protocols with detailed structural analysis, the scientific community can continue to develop novel quinolin-2-one derivatives with tailored properties for a range of applications, from pharmaceuticals to materials science.
References
-
MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]
-
Jiao, R., Ren, X., Li, X., Sun, S., Zhu, H., Lin, B., Hua, H., Li, D., & He, X. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Retrieved from [Link]
-
Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., Al-Agamy, M. H. M., & Al-Dosary, M. S. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PLoS ONE, 17(10), e0275841. [Link]
-
MDPI. (2025, July 30). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Retrieved from [Link]
-
Gautam, R., Chang, T. M., Astashkin, A. V., Lincoln, K. M., & Tomat, E. (2016). CCDC 1431605: Experimental Crystal Structure Determination. University of Arizona. [Link]
-
Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1043. [Link]
-
MolAid. (n.d.). 3-(2-bromo-ethyl)-4-chloro-quinolin-2-ol | 99851-77-1. Retrieved from [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
-
PubChemLite. (n.d.). 4-chloro-2-methylquinolin-6-ol (C10H8ClNO). Retrieved from [Link]
- Hristova, Y., Riddell, I., Clegg, J., Wood, C., Breiner, B., & Nitschke, J. (2013).
-
MolAid. (n.d.). 4-amino-6-benzyl-3-(2-(4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one | 1373439-74-7. Retrieved from [Link]
-
MolAid. (n.d.). tert-butyl ((3S,5S)-5-fluoro-1-(4-methoxybenzyl)piperidin-3-yl)carbamate. Retrieved from [Link]
- Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1043.
- Jiao, R., Ren, X., Li, X., Sun, S., Zhu, H., Lin, B., Hua, H., Li, D., & He, X. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv.
- Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., Al-Agamy, M. H. M., & Al-Dosary, M. S. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PLoS ONE, 17(10), e0275841.
- MDPI. (2025, July 30).
- Gautam, R., Chang, T. M., Astashkin, A. V., Lincoln, K. M., & Tomat, E. (2016).
- Woinska, M., Wanat, M., Taciak, P., & Wozniak, K. (2019). Structures of the quinoline derivatives.
- MolAid. (n.d.). 3-(2-bromo-ethyl)-4-chloro-quinolin-2-ol | 99851-77-1.
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
- Hristova, Y., Riddell, I., Clegg, J., Wood, C., Breiner, B., & Nitschke, J. (2013).
-
Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., Palka, A., Majerz-Maniecka, K., & Oleksyn, B. (2010). 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1261. [Link]
- BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
- MolAid. (n.d.). 4-amino-6-benzyl-3-(2-(4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one | 1373439-74-7.
-
El-Sayed, M. A.-M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1433-1442. [Link]
- MolAid. (n.d.). tert-butyl ((3S,5S)-5-fluoro-1-(4-methoxybenzyl)piperidin-3-yl)
Visualizations
Caption: Experimental workflow from synthesis to crystallographic analysis.
Caption: Comparison of intermolecular interactions in substituted quinolin-2-ones.
Sources
Distinguishing 2-hydroxy and 2-oxo tautomers via C13 NMR
Distinguishing 2-Hydroxy and 2-Oxo Tautomers: A C NMR Strategic Guide
Executive Summary
In medicinal chemistry, the distinction between 2-hydroxy (lactim) and 2-oxo (lactam) tautomers is not merely academic—it is a critical determinant of pharmacodynamics. These tautomers present distinct hydrogen bond donor/acceptor motifs (DA vs AD) that define binding affinity to kinase hinges and other active sites.
While X-ray crystallography provides definitive solid-state data, it fails to represent solution-state dynamics. Carbon-13 NMR (
Mechanistic Foundation: The Shielding Physics
To distinguish the tautomers, one must understand the electronic environments driving the chemical shifts.
-
The 2-Oxo Form (Lactam): The carbonyl carbon (C2) exhibits characteristic deshielding due to the magnetic anisotropy of the C=O double bond. The ring loses full aromaticity, adopting a diene-like character which significantly alters the shielding of the
and carbons (C3 and C5). -
The 2-Hydroxy Form (Lactim): The ring retains full aromaticity (pyridine-like). The C2 carbon is attached to an oxygen via a single bond, but the aromatic ring current exerts a strong shielding effect on the ring protons and carbons.
Visualizing the Equilibrium
The following diagram illustrates the tautomeric equilibrium and the solvent influence, which is the primary variable in your experimental design.
Comparative Analysis: The Diagnostic Signals
The following data compares the spectral fingerprints of the 2-pyridone (Lactam) vs. 2-hydroxypyridine (Lactim) model system. Note that while the C2 shift is similar, the C3 and C5 shifts are the true diagnostic handles .
Table 1: C NMR Chemical Shift Fingerprints (ppm)
| Carbon Position | 2-Oxo Form (Lactam) | 2-Hydroxy Form (Lactim) | Diagnostic Note |
| C2 (C=O / C-OH) | 162.0 – 165.0 | 163.0 – 165.0 | Ambiguous. Both are deshielded quaternary carbons. Do not rely on this alone. |
| C3 ( | 115.0 – 120.0 | 110.0 – 112.0 | Primary Indicator. The Lactam C3 is typically deshielded relative to the Lactim due to conjugation. |
| C4 | 140.0 – 142.0 | 140.0 – 142.0 | Often overlaps; less diagnostic. |
| C5 | 105.0 – 107.0 | 105.0 – 107.0 | Context Dependent. Look for |
| C6 | 135.0 – 138.0 | 145.0 – 148.0 | Secondary Indicator. C6 in Lactim is more deshielded (pyridine-like). |
Critical Insight: In the Lactam form, the shift difference (
) between C3 and C5 is often larger (~10-15 ppm) compared to the Lactim form.
Advanced Methodology: Gated Decoupling
Standard proton-decoupled
-
Why it works: The C2 carbon in the Lactam is a carbonyl. It typically exhibits a specific long-range coupling pattern to H6 (
) and H4. -
The Lactim Difference: The C2 carbon is an aromatic C-O. The bond orders differ, altering the magnitude of the
coupling to ring protons. -
Observation: If you observe a broad C2 signal in DMSO that sharpens upon adding D2O, you likely have the Lactam (NH exchange broadening). The Lactim OH proton exchanges too rapidly to broaden the carbon signal significantly in standard conditions.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, follow this decision matrix and protocol.
Decision Matrix: Choosing the Right Experiment
Protocol A: Quantitative C NMR (The "Gold Standard")
-
Objective: Accurate integration and sharp quaternary peaks.
-
Sample Prep: 20-50 mg of compound in 0.6 mL DMSO-d6. (High concentration is vital for
C). -
Pulse Sequence: zgig (Inverse gated decoupling) or equivalent.
-
Relaxation Delay (
): Must be .-
Why: The C2 carbonyl/C-OH carbon has a long relaxation time (often 5-10 seconds). Standard parameters (
) will saturate this signal, reducing its intensity and shifting its apparent position. -
Setting: Set
minimum.
-
-
Scans (
): Minimum 1024 scans for adequate S/N on quaternary carbons.
Protocol B: Solvent Titration (The "Dynamic Proof")
If shifts are ambiguous, exploit the solvent dependency.
-
Step 1: Dissolve sample in CDCl3 (favors Lactim/Dimer). Acquire
C. -
Step 2: Add DMSO-d6 in 10% increments to the same tube.
-
Step 3: Monitor the C3 and C6 signals.
-
Result: If the C3 signal shifts downfield (e.g., 110
118 ppm) as DMSO increases, you are observing the equilibrium shift from Lactim Lactam.
-
References
-
Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000.
-
Claramunt, R. M., et al. "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006.
- Hesse, M., Meier, H., Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2008. (Standard reference for chemical shift tables).
-
Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry.
A Comparative Guide to Elemental Analysis Standards for 4-Chloro-8-methylquinolin-2-ol
This guide provides an in-depth, objective comparison of methodologies and standards for the elemental analysis of 4-Chloro-8-methylquinolin-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative grounded in experimental logic and scientific integrity. We will explore the foundational principles of elemental analysis, the challenges presented by halogenated compounds, and a practical framework for achieving accurate, validated results when a specific certified reference material (CRM) is unavailable.
Introduction: The Foundational Role of Elemental Analysis
In the landscape of analytical chemistry, elemental analysis remains a cornerstone technique for elucidating the composition and confirming the purity of synthesized compounds.[1] While advanced spectroscopic methods like NMR and mass spectrometry are primary tools for structural determination, elemental analysis provides indispensable, quantitative data on the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (CHNX).[1][2] For drug development professionals, this technique is critical for verifying the empirical formula of new chemical entities (NCEs), supporting patent applications, and ensuring batch-to-batch consistency. The accuracy of this analysis hinges on the use of appropriate, high-purity standards for instrument calibration and method validation.[3][4]
Profile of the Target Analyte: this compound
Understanding the target molecule is the first step in any analytical endeavor. This compound is a substituted quinolinone, a class of heterocyclic compounds with significant interest in medicinal chemistry. Its structure and elemental makeup dictate the analytical approach.
Table 1: Physicochemical and Theoretical Elemental Composition of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO | [5] |
| Molecular Weight | 193.63 g/mol | Calculated |
| Theoretical Carbon (C) | 62.03% | Calculated |
| Theoretical Hydrogen (H) | 4.16% | Calculated |
| Theoretical Chlorine (Cl) | 18.31% | Calculated |
| Theoretical Nitrogen (N) | 7.23% | Calculated |
| Theoretical Oxygen (O) | 8.26% | Calculated |
Note: Oxygen is typically determined by difference or via pyrolysis and is not directly measured in standard CHNX combustion analysis.
The presence of both nitrogen and a halogen (chlorine) in the molecule requires specific considerations during analysis to prevent the formation of interfering species and ensure complete combustion.[6]
The Logic of Standard Selection: A Self-Validating System
For many common compounds, ISO 17034-accredited Certified Reference Materials (CRMs) are commercially available. However, for a niche research compound like this compound, a specific CRM is unlikely to exist. In this scenario, the strategy shifts to creating a self-validating system using universally accepted, high-purity organic standards.
The core principle is to use standards that are:
-
Thermally Stable and Non-Hygroscopic: Ensuring accurate weighing and consistent behavior.
-
Of High, Verifiable Purity: Typically >99.9%.
-
Structurally Simple: Leading to clean and complete combustion.
The trustworthiness of the analysis for this compound is established by bracketing the sample run with a known standard. If the analysis of the standard yields results within the acceptable tolerance of its theoretical values, the instrument and procedure are considered validated for the subsequent analysis of the target compound.
Table 2: Comparison of Widely Accepted Elemental Analysis Standards
| Standard | Molecular Formula | Theoretical Composition | Key Attributes & Rationale for Use |
| Acetanilide | C₈H₉NO | C: 71.09%, H: 6.71%, N: 10.36% | Primary CHN Standard: Excellent thermal stability, non-hygroscopic. Its widespread use makes it a benchmark for instrument performance for C, H, and N analysis. |
| Sulfanilamide | C₆H₈N₂O₂S | C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62% | CHNS Standard: Useful for instruments capable of simultaneous sulfur determination. Its combustion characteristics can be more challenging, providing a good test of the system's robustness. |
| Atropine | C₁₇H₂₃NO₃ | C: 70.56%, H: 8.01%, N: 4.84% | Complex Molecule Standard: Used to verify combustion efficiency for more complex, multi-ring structures that may be more analogous to the quinoline core of the target analyte. |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | C: 43.99%, H: 2.11%, Cl: 37.12% | Halogen Standard Proxy: While not a primary standard, a stable, pure chlorinated organic compound can be used to verify the performance of the halogen scrubbing and detection system. |
For the analysis of this compound, a two-pronged approach is recommended:
-
CHN Validation: Use Acetanilide to calibrate and validate the Carbon, Hydrogen, and Nitrogen determination.
-
Chlorine Validation: Separately validate the Chlorine determination method, often requiring a different analytical approach.
Comparative Analysis of Methodologies
The choice of analytical technique is dictated by the elements of interest and the required sensitivity.
Combustion Analysis for CHN Determination
This is the gold standard for organic elemental analysis.[7] The process involves the complete combustion of the sample in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂) which are then separated and quantified.
Causality in Experimental Choices:
-
Sample Encapsulation: Tin or silver capsules are used. Tin capsules promote a flash combustion (a vigorous exothermic reaction) which aids in the complete breakdown of refractory materials like heterocyclic compounds.[6]
-
Combustion Reagents: Tungsten(VI) oxide or chromium(III) oxide are used as catalysts in the combustion tube to ensure complete oxidation of the sample.
-
Halogen Scrubbing: For a chlorinated compound like ours, this step is critical. The combustion gases are passed through a scrubbing tube containing reagents like silver tungstate or silver vanadate to trap chlorine, preventing it from interfering with downstream detectors or poisoning catalysts.[6]
Chlorine Determination: Alternatives and Comparisons
Standard combustion analyzers are not typically configured for direct halogen measurement. Therefore, alternative or secondary methods are required.
-
Schöniger Oxidation (Oxygen Flask Combustion): A classical and reliable method. The sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen chloride is absorbed into a solution and quantified via titration (e.g., argentometric titration) or Ion Chromatography.[1] This method is robust but requires more manual sample preparation.
-
Ion Chromatography (IC): After combustion and absorption, IC offers a highly specific and sensitive method for quantifying chloride ions, especially where multiple halides or other interfering ions may be present.[8]
-
Inductively Coupled Plasma (ICP): Techniques like ICP-OES or ICP-MS are extremely sensitive but are generally considered overkill for determining the mass percentage of a major heteroatom like chlorine.[9][10] They are more appropriate for trace elemental impurity analysis as mandated by guidelines like ICH Q3D.[9][11]
Recommendation: For percent-level chlorine determination, Schöniger Oxidation followed by argentometric titration is a cost-effective and accurate method. For laboratories with existing IC capabilities, it provides excellent specificity.
Experimental Workflows and Protocols
Adherence to a detailed protocol is essential for reproducibility.
Workflow 1: CHN Analysis via Dynamic Flash Combustion
The following diagram illustrates the logical flow of a typical CHN analysis.
Caption: Workflow for CHN analysis of this compound.
Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a primary standard like Acetanilide. Perform a multi-point calibration to ensure linearity.
-
Standard Verification: Weigh 1-2 mg of Acetanilide into a tin capsule and analyze. The results must be within ±0.3% of the theoretical values.
-
Sample Preparation: In a clean, static-free environment, weigh approximately 1-2 mg of this compound into a tin capsule. Record the weight accurately. Crimp the capsule to ensure no sample is lost.
-
Analysis: Analyze the sample using the instrument conditions optimized for nitrogen-containing heterocyclic compounds.
-
Post-Run Verification: Analyze the Acetanilide standard again to ensure no instrument drift has occurred.
-
Data Evaluation: Compare the experimental %C, %H, and %N values to the theoretical values calculated in Table 1. The results should be within the accepted industry tolerance of ±0.4%.
Workflow 2: Decision Logic for Standard Selection
When a specific CRM is not available, a logical process must be followed to select an appropriate substitute for method validation.
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. smithers.com [smithers.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. mdpi.com [mdpi.com]
- 6. pepolska.pl [pepolska.pl]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 9. ijcpa.in [ijcpa.in]
- 10. measurlabs.com [measurlabs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
4-Chloro-8-methylquinolin-2-ol proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, self-validating system for chemical lifecycle management is paramount for both laboratory safety and environmental stewardship. 4-Chloro-8-methylquinolin-2-ol is a highly valuable halogenated quinoline intermediate used extensively in medicinal chemistry and anticancer drug development[1]. However, its specific molecular architecture—featuring a stable quinoline core substituted with a chlorine atom—demands strict adherence to specialized halogenated waste disposal protocols.
This guide provides the authoritative operational and disposal plans required to handle this compound safely, explaining the mechanistic causality behind every procedural step.
Physicochemical Properties & Hazard Profile
Before initiating any workflow, personnel must understand the quantitative and qualitative hazards of the material. The presence of the halogen (chlorine) dictates the entire downstream disposal logic.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 113226-20-3 |
| Molecular Formula | C₁₀H₈ClNO |
| Molar Mass | 193.63 g/mol |
| Hazard Classification | Halogenated Organic, Irritant (Skin/Eye/Respiratory), Aquatic Toxin |
| Target Disposal Method | High-Temperature Incineration (>1100°C) with Acid Gas Scrubbers |
Mechanistic Safety & Causality: The "Why" Behind the Protocol
Standard laboratory waste disposal methods are insufficient for this compound. The protocols below are driven by two critical mechanistic and regulatory realities:
-
Prevention of Dioxin Formation: When halogenated organic compounds are subjected to low-temperature combustion (standard municipal incineration), they can undergo thermal rearrangement to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. To prevent this, the EPA mandates that halogenated waste be directed to specialized high-temperature incinerators operating above 1100°C (2000°F)[3]. These facilities are equipped with alkaline scrubbers to neutralize the hydrochloric acid (HCl) gas generated during total thermal destruction[3].
-
Aquatic Toxicity and Environmental Persistence: The lipophilic nature of the quinoline core, combined with the halogen substituent, increases its persistence in the environment. It must never be disposed of via aqueous drain systems or standard landfill routes without explicit stabilization[4].
Experimental Workflows & Disposal Procedures
The following step-by-step methodologies establish a self-validating system for waste management. Every action is designed to verify the integrity of the previous step.
Workflow 1: Solid Waste Collection & Segregation
Applies to residual powders, contaminated weighing paper, pipette tips, and PPE.
-
Preparation: Don appropriate PPE (nitrile gloves, chemical safety goggles, and a lab coat). Work exclusively within a certified chemical fume hood to prevent the inhalation of micro-particulates[5].
-
Collection: Place all residual solid this compound and contaminated consumables into a chemically compatible, sealable polyethylene container[6].
-
Labeling (Self-Validation Step): Affix a hazardous waste tag immediately before the first drop or particle of waste is added[5]. The label must explicitly state: "Hazardous Waste: Halogenated Organic Solid (this compound)".
-
Causality: Using full chemical names rather than abbreviations ensures that downstream Environmental Health and Safety (EHS) personnel route the container to the correct high-temperature incineration facility[7].
-
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong oxidizers)[7].
Workflow 2: Liquid Waste Management (Solutions)
Applies when the compound is dissolved in solvents (e.g., DMSO, Methanol, Dichloromethane).
-
Segregation: Transfer the solution into a designated halogenated liquid waste carboy.
-
Containment: Keep the waste container tightly closed at all times except when actively adding waste[5].
-
Causality: This prevents the volatilization of toxic organics into the laboratory atmosphere and strictly complies with EPA RCRA "closed container" mandates.
-
-
Secondary Containment: Place the liquid waste carboy in a secondary containment tray to capture any potential leaks or structural failures of the primary vessel[7].
Workflow 3: Spill Response & Decontamination
-
Evacuation & PPE: For significant spills, evacuate the immediate area. Ensure full PPE is worn, including a NIOSH-approved respirator if dust is present[4].
-
Containment: Surround the spill with inert, non-combustible absorbent material (e.g., sand or specialized spill control pads)[4].
-
Causality: Combustible absorbents like sawdust can react with certain solvents or become highly flammable when soaked with organic compounds. Inert materials prevent secondary fire hazards.
-
-
Collection: Sweep the absorbent mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bucket[7].
-
Decontamination: Wipe down the affected surface with a solvent known to dissolve the compound (e.g., acetone). Collect all used wipes and place them into the halogenated solid waste container[4].
Process Visualizations
Workflow for the segregation and high-temperature incineration of halogenated quinoline waste.
Step-by-step spill response and decontamination procedure for halogenated quinoline derivatives.
References
-
BenchChem. "this compound Product Specifications." BenchChem. 1
-
U.S. Environmental Protection Agency (EPA). "High Temperature Thermal Treatment for CERCLA Waste." EPA.gov. 3
-
Temple University Campus Operations. "Halogenated Solvents in Laboratories - Chemical Waste Guideline." Temple.edu. 7
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov. 8
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. princeton.edu [princeton.edu]
- 3. semspub.epa.gov [semspub.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Personal protective equipment for handling 4-Chloro-8-methylquinolin-2-ol
Strategic Overview: The Precautionary Protocol
As researchers, we often handle intermediates like 4-Chloro-8-methylquinolin-2-ol (and its tautomer, 4-chloro-8-methyl-2(1H)-quinolinone) before full toxicological profiles are established. Unlike commodity chemicals with century-long safety records, this compound occupies the "high-value, low-data" space common in drug discovery.
The Directive: We do not wait for a specific LD50 to dictate safety. Instead, we apply the Precautionary Principle . Given the structural moieties—a halogenated nitrogen heterocycle—we treat this compound as a sensitizing irritant with potential genotoxic activity until proven otherwise.
This guide moves beyond generic advice, providing a self-validating workflow designed to protect both the scientist and the integrity of the experiment.
Hazard Identification & Risk Assessment
While specific GHS data for this exact isomer may be limited, structural analogs (chloroquinolines) dictate the following hazard classification profile.
| Hazard Class | Category | H-Code | Operational Implication |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2] Zero mouth-contact tolerance. |
| Skin/Eye Irritation | Cat 2/2A | H315/H319 | Causes serious irritation.[1][3][4][5][6] Dust is the primary vector. |
| STOT - Single Exposure | Cat 3 | H335 | Respiratory tract irritation.[1][2][5] Fume hood mandatory. |
| Genotoxicity (Suspected) | Flag | H341 | Treat as a potential mutagen due to the quinoline scaffold. |
Critical Insight: The 4-chloro substituent increases lipophilicity compared to the parent quinolone, potentially enhancing dermal absorption. The 2-ol/2-one tautomerism suggests high melting point solids, increasing the risk of fine, persistent dust during weighing.
Personal Protective Equipment (PPE) Matrix
PPE is not a uniform "suit up"; it is task-dependent. The following matrix optimizes protection without compromising dexterity.
Task A: Weighing & Solid Handling (High Risk)
-
Respiratory: Engineering Control Primary. Handle only inside a certified chemical fume hood. If open-bench handling is unavoidable (not recommended), use a P100/N99 respirator .
-
Eyes: Chemical Safety Goggles (indirect vent). Standard safety glasses are insufficient for fine powders that can drift around lenses.
-
Hands: Double Nitrile Gloves (0.11 mm min thickness).
-
Inner: 4 mil Nitrile (Bright color like orange/white).
-
Outer: 5-8 mil Nitrile (Dark color like blue/black).
-
Logic: Visual breach detection. If the inner color shows through, the outer glove is compromised.
-
-
Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves (prevents gap exposure).
Task B: Reaction Monitoring & Solution Handling (Medium Risk)
-
Respiratory: Fume hood sash at working height (18 inches).
-
Eyes: Safety Glasses with side shields (ANSI Z87.1).
-
Hands: Single Nitrile Gloves (Standard). Change immediately upon splash contact.
-
Solvent Alert: If using DCM or Chloroform as a solvent, nitrile provides <5 mins protection. Use PVA or Laminate gloves (e.g., Silver Shield) for bulk solvent handling.
-
Operational Workflow: The "Safe-Path" Protocol
This workflow integrates safety steps directly into the experimental logic to prevent "safety fatigue."
Figure 1: The "Safe-Path" workflow emphasizes containing the solid state (Weighing) within the engineering control zone before it becomes a solution.
Step-by-Step Protocol:
-
Static Control (The Invisible Hazard):
-
Quinoline powders are often static-prone. Use an antistatic gun or polonium strip near the balance.
-
Why? Static charge causes powder to "jump" onto gloves and cuffs, bypassing the hood's laminar flow.
-
-
The "Wet-Down" Technique:
-
Pre-weigh your solvent in the reaction flask.
-
Add the solid this compound directly to the solvent.
-
Causality: Solvating the compound immediately eliminates the inhalation hazard of the dust.
-
-
Decontamination:
-
Wipe the exterior of the reagent bottle inside the hood with a Kimwipe dampened in ethanol before returning it to storage. This prevents cross-contamination of the chemical storage cabinet.
-
Emergency Response: Spills & Exposure
| Scenario | Immediate Action | Secondary Action |
| Powder Spill (Hood) | Cover with wet paper towels (dampened with water/ethanol). | Scoop up wet slurry. Do NOT dry sweep (generates dust).[7] |
| Powder Spill (Floor) | Evacuate area. Don N95/P100. | Use HEPA vacuum or wet-wipe method. |
| Eye Contact | Flush for 15 minutes immediately. | Hold eyelids open. Seek medical attention (ophthalmology). |
| Skin Contact | Wash with soap and water (5 mins). | Do NOT use ethanol (enhances absorption). |
Disposal Logistics
Disposal is strictly regulated due to the halogen (Chlorine) and nitrogen heterocycle content.
-
Waste Stream: Halogenated Organic Waste .[8][9]
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility segregates them; halogenated disposal is significantly more expensive and requires high-temperature incineration (1100°C) to prevent dioxin formation.
-
-
Labeling: Clearly mark as "Toxic" and "Irritant."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.
References
-
PubChem. (n.d.). 4-Chloroquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents & Waste Management Guide. Retrieved from [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.at [fishersci.at]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. uakron.edu [uakron.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
